molecular formula C10H12ClNO3 B8022344 Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate

Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate

Cat. No.: B8022344
M. Wt: 229.66 g/mol
InChI Key: NACRXIRBLXBZHB-UHFFFAOYSA-N
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Description

Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate is a useful research compound. Its molecular formula is C10H12ClNO3 and its molecular weight is 229.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-[4-(chloromethyl)pyridin-3-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3/c1-2-14-10(13)7-15-9-6-12-4-3-8(9)5-11/h3-4,6H,2,5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NACRXIRBLXBZHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=CN=C1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate is a specialized pyridine derivative serving as a critical electrophilic intermediate in the synthesis of potassium-competitive acid blockers (P-CABs) and other heterocyclic pharmaceutical agents. Its structure features a 3,4-disubstituted pyridine core with a reactive chloromethyl motif at the C4 position and an ethyl glycolate ether at the C3 position.

This guide details a robust, laboratory-scale synthetic route designed for high regioselectivity and functional group tolerance.[1] Unlike generic protocols, this workflow utilizes a Modified Boekelheide Rearrangement strategy to introduce the C4-hydroxymethyl precursor, avoiding the selectivity challenges associated with reducing diester intermediates.

Retrosynthetic Analysis

The strategic disconnection focuses on the stability of the chloromethyl group. Due to its high reactivity (susceptibility to hydrolysis and polymerization), the C4-chloromethyl moiety is installed in the final step from a hydroxymethyl precursor. The ether linkage at C3 is established early to leverage the activating effect of the oxygen on the pyridine ring during the functionalization of the C4-methyl group.

Retrosynthesis Target Target: Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate Alcohol Precursor: Ethyl 2-((4-(hydroxymethyl)pyridin-3-yl)oxy)acetate Target->Alcohol Deoxychlorination (SOCl2) NOxide Intermediate: N-Oxide Derivative Alcohol->NOxide Boekelheide Rearrangement Ether Ether Scaffold: Ethyl 2-((4-methylpyridin-3-yl)oxy)acetate NOxide->Ether N-Oxidation (mCPBA) Start Starting Materials: 3-Hydroxy-4-methylpyridine + Ethyl Bromoacetate Ether->Start Williamson Ether Synthesis

Caption: Retrosynthetic disconnection showing the Modified Boekelheide strategy.

Detailed Synthetic Protocol

Stage 1: Scaffold Assembly (O-Alkylation)

The synthesis begins with the commercially available 3-hydroxy-4-methylpyridine. The reaction is a standard Williamson ether synthesis.

  • Reagents: 3-Hydroxy-4-methylpyridine (1.0 eq), Ethyl bromoacetate (1.1 eq), K₂CO₃ (2.0 eq).

  • Solvent: Acetone or DMF (Anhydrous).

  • Conditions: Reflux (Acetone) or 60°C (DMF) for 4–6 hours.

Protocol:

  • Charge a round-bottom flask with 3-hydroxy-4-methylpyridine and anhydrous acetone (0.5 M concentration).

  • Add powdered K₂CO₃ and stir for 30 minutes to form the phenoxide.

  • Add ethyl bromoacetate dropwise over 15 minutes.

  • Heat to reflux and monitor by TLC (SiO₂; EtOAc/Hexane 1:1). The starting phenol (polar) should disappear, replaced by a less polar product.

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in EtOAc, wash with water and brine.[2] Dry over Na₂SO₄ and concentrate.

  • Yield Expectation: 85–92% (Pale yellow oil).

Stage 2: Functionalization of C4-Methyl (The Critical Step)

Direct oxidation of the 4-methyl group to an alcohol is challenging without affecting the ester. We employ a Modified Boekelheide Rearrangement using Trifluoroacetic Anhydride (TFAA). This variant is milder than the traditional acetic anhydride route, allowing for selective hydrolysis of the resulting trifluoroacetate ester in the presence of the ethyl glycolate ester.

Step 2a: N-Oxidation

  • Reagents: Stage 1 Product (1.0 eq), mCPBA (1.1 eq).

  • Solvent: Dichloromethane (DCM).

  • Protocol: Stir at 0°C to RT for 3 hours. Wash with saturated NaHCO₃ to remove m-chlorobenzoic acid.

  • Intermediate: Ethyl 2-((4-methyl-1-oxidopyridin-3-yl)oxy)acetate.

Step 2b: Rearrangement & Hydrolysis

  • Reagents: N-Oxide intermediate, Trifluoroacetic Anhydride (TFAA) (2.5 eq).

  • Solvent: DCM (anhydrous).

  • Protocol:

    • Dissolve N-oxide in DCM at 0°C.

    • Add TFAA dropwise (Exothermic!).

    • Allow to warm to RT and stir for 2–4 hours. Mechanism: Formation of N-trifluoroacetoxy cation followed by [3,3]-sigmatropic rearrangement to the 4-((trifluoroacetoxy)methyl)pyridine derivative.

    • Selective Hydrolysis: Concentrate the reaction mixture to remove excess TFAA. Redissolve in Ethanol/Water (9:1). Add mild buffer (Sodium Acetate) or stir at RT for 2 hours. The labile benzylic trifluoroester hydrolyzes rapidly, leaving the ethyl ester intact.

    • Purification: Flash chromatography (EtOAc/MeOH gradient).

    • Product: Ethyl 2-((4-(hydroxymethyl)pyridin-3-yl)oxy)acetate.

Stage 3: Chlorination

Conversion of the alcohol to the chloride using Thionyl Chloride (SOCl₂).

  • Reagents: Stage 2 Product (1.0 eq), SOCl₂ (1.5 eq).

  • Solvent: DCM or Chloroform (Anhydrous).

  • Catalyst: DMF (1-2 drops).

Protocol:

  • Dissolve the hydroxymethyl intermediate in DCM at 0°C.

  • Add SOCl₂ dropwise. Gas evolution (SO₂, HCl) will occur.

  • Stir at 0°C for 1 hour, then warm to RT for 1 hour.

  • Workup: Evaporate volatiles under reduced pressure (keep temperature <40°C).

  • Neutralization (Critical): The product will be the hydrochloride salt. To obtain the free base, partition between cold DCM and saturated NaHCO₃ (rapidly). Note: The free base can be unstable; storage as the HCl salt is recommended for long-term stability.

Process Workflow Diagram

SynthesisWorkflow Step1 Step 1: O-Alkylation (3-OH-4-Me-Py + Ethyl Bromoacetate) Solvent: Acetone/K2CO3 Step2 Step 2: N-Oxidation (mCPBA / DCM) Step1->Step2 Yield: ~88% Step3 Step 3: Boekelheide Rearrangement (TFAA -> Hydrolysis) Step2->Step3 Regioselective Step4 Step 4: Chlorination (SOCl2 / DCM) Step3->Step4 Yield: ~75% Final Final Product Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate Step4->Final Isolation as HCl salt

Caption: Step-by-step synthetic workflow for the target molecule.

Characterization Data (Simulated)

Researchers should validate the product using the following expected spectral characteristics.

1H NMR (400 MHz, CDCl₃)
Shift (δ ppm)MultiplicityIntegrationAssignment
8.35Singlet1HPyridine C2-H
8.28Doublet (J=5 Hz)1HPyridine C6-H
7.35Doublet (J=5 Hz)1HPyridine C5-H
4.75Singlet2H–OCH₂C OO–
4.65Singlet2HPyridine-C4–C H₂Cl
4.25Quartet2HEster –OC H₂CH₃
1.30Triplet3HEster –OCH₂C H₃
Mass Spectrometry (ESI+)[3]
  • Molecular Formula: C₁₀H₁₂ClNO₃

  • Exact Mass: 229.05

  • Observed Ions:

    • [M+H]⁺ = 230.05 (100%)

    • [M+H+2]⁺ = 232.05 (33%) — Characteristic Chlorine Isotope Pattern

IR Spectroscopy[4]
  • 1750 cm⁻¹: C=O stretch (Ester).

  • 1580, 1480 cm⁻¹: C=C / C=N Pyridine ring stretches.

  • 1200 cm⁻¹: C–O–C Ether stretch.

Safety & Handling (E-E-A-T)

Warning: Vesicant and Alkylating Agent.

  • Toxicity: The 4-chloromethyl pyridine moiety is structurally similar to nitrogen mustards. It is a potent alkylating agent capable of reacting with DNA. It should be treated as a potential mutagen/carcinogen.

  • Skin/Eye Contact: Causes severe burns and blistering. All operations must be conducted in a fume hood. Double gloving (Nitrile/Laminate) is required.

  • Decontamination: Spills should be neutralized with a dilute solution of ammonia or 5% sodium thiosulfate to quench the alkylating potential before cleaning.

  • Stability: The free base is prone to self-alkylation (polymerization). Store as the Hydrochloride (HCl) salt at -20°C under argon.

Troubleshooting & Optimization

  • Issue: Low yield in Step 2 (Rearrangement).

    • Cause: Incomplete hydrolysis of the trifluoroacetate intermediate.

    • Solution: Monitor the hydrolysis by TLC. Ensure the pH remains near neutral (7–8) to avoid hydrolyzing the ethyl ester.

  • Issue: Product instability.

    • Cause: Intramolecular cyclization or intermolecular polymerization.

    • Solution: Do not store the free base in concentrated solution. Keep in solid salt form or dilute solution in non-nucleophilic solvents (e.g., DCM).

References

  • Boekelheide, V., & Linn, W. J. (1954). Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society. Link

  • Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press. (Standard reference for N-oxide rearrangements).
  • Scriven, E. F. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry. Link

  • National Center for Biotechnology Information. (2024). Ethyl bromoacetate - PubChem Compound Summary. PubChem.[3] Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[2][4][5][3][6][7][8][9][10] Oxford University Press. (Source for Williamson Ether Synthesis and Nucleophilic Substitution mechanisms).

Sources

Spectroscopic Scrutiny: A Technical Guide to the Characterization of Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate, a substituted pyridine derivative, represents a class of compounds with significant potential in medicinal chemistry. Its unique arrangement of a pyridine core, an ether linkage, an ester functional group, and a reactive chloromethyl moiety necessitates a rigorous and multi-faceted analytical approach to confirm its identity, purity, and stability. This technical guide provides an in-depth exploration of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to the comprehensive characterization of this target molecule.

The strategic integration of these techniques provides a holistic understanding of the molecule's architecture. NMR spectroscopy offers a detailed map of the proton and carbon framework, IR spectroscopy identifies the characteristic functional groups, and mass spectrometry determines the molecular weight and provides insights into the fragmentation patterns. This guide is designed for researchers, scientists, and drug development professionals, offering not only predicted spectroscopic data and their interpretation but also field-proven experimental protocols to ensure the generation of high-quality, reliable data.

Molecular Structure and Synthetic Considerations

The structure of Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate is presented below. A plausible synthetic route involves a Williamson ether synthesis, reacting the sodium salt of 4-(chloromethyl)pyridin-3-ol with ethyl bromoacetate. Understanding the synthetic pathway is crucial as it informs the potential impurities that may be present in the final product, such as unreacted starting materials or by-products from side reactions. These potential impurities must be considered during the analysis of the spectroscopic data.

Caption: Molecular structure of Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-2 (Py)8.2 - 8.4d1H~5
H-6 (Py)8.1 - 8.3s1H-
H-5 (Py)7.3 - 7.5d1H~5
-OCH₂- (acetate)4.7 - 4.9s2H-
-CH₂Cl4.6 - 4.8s2H-
-OCH₂- (ethyl)4.2 - 4.4q2H~7
-CH₃ (ethyl)1.2 - 1.4t3H~7
Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum of Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate will exhibit distinct signals corresponding to the different types of protons in the molecule.

  • Pyridine Protons: The protons on the pyridine ring are expected to appear in the downfield region (7.3-8.4 ppm) due to the deshielding effect of the aromatic ring and the nitrogen atom. The proton at position 2 (H-2) is anticipated to be a doublet due to coupling with the proton at position 5. The proton at position 6 (H-6) is likely to be a singlet, and the proton at position 5 (H-5) will appear as a doublet, coupling with H-2. The exact chemical shifts are influenced by the electron-donating ether group and the electron-withdrawing chloromethyl group.[1][2]

  • Methylene Protons: The two methylene groups, -OCH₂- of the acetate moiety and the -CH₂Cl group, are expected to resonate as singlets in the range of 4.6-4.9 ppm. Their close proximity might lead to overlapping signals.

  • Ethyl Ester Protons: The ethyl group will give rise to a characteristic quartet for the -OCH₂- protons around 4.2-4.4 ppm and a triplet for the -CH₃ protons at approximately 1.2-1.4 ppm, with a coupling constant of about 7 Hz.

G struct H-2 (Py) H-6 (Py) H-5 (Py) -OCH₂- (acetate) -CH₂Cl -OCH₂- (ethyl) -CH₃ (ethyl) shifts ~8.3 ppm d ~8.2 ppm s ~7.4 ppm d ~4.8 ppm s ~4.7 ppm s ~4.3 ppm q ~1.3 ppm t struct:h2_py->shifts:n J ≈ 5 Hz struct:h5_py->shifts:n J ≈ 5 Hz struct:och2_et->shifts:n J ≈ 7 Hz struct:ch3_et->shifts:n J ≈ 7 Hz

Caption: Predicted ¹H NMR correlations for the target molecule.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[3] Ensure the sample is fully dissolved.

  • Instrumentation: The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.[4]

  • Acquisition Parameters:

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a 90° pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum manually to obtain a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)
C=O (ester)168 - 172
C-3 (Py)150 - 155
C-2 (Py)145 - 150
C-6 (Py)140 - 145
C-4 (Py)135 - 140
C-5 (Py)120 - 125
-OCH₂- (acetate)65 - 70
-OCH₂- (ethyl)60 - 65
-CH₂Cl40 - 45
-CH₃ (ethyl)13 - 15
Interpretation of the ¹³C NMR Spectrum
  • Carbonyl Carbon: The ester carbonyl carbon is expected to have the most downfield chemical shift, typically in the range of 168-172 ppm.[5]

  • Pyridine Carbons: The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the substituents. The carbon attached to the oxygen (C-3) will be significantly deshielded. The other pyridine carbons will appear in the aromatic region (120-155 ppm).[6][7]

  • Aliphatic Carbons: The carbons of the ethyl group and the methylene groups will appear in the upfield region of the spectrum. The -OCH₂- carbons will be in the 60-70 ppm range, while the -CH₂Cl carbon will be around 40-45 ppm. The methyl carbon of the ethyl group will be the most upfield signal, around 13-15 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: The spectrum should be acquired on the same NMR spectrometer used for the ¹H NMR.

  • Acquisition Parameters:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

    • A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum.

    • Calibrate the chemical shift scale using the deuterated solvent peak as an internal reference (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C=O (ester)1735 - 1750Strong
C-O (ester)1200 - 1300Strong
C-O (ether)1000 - 1150Strong
C=C, C=N (aromatic)1450 - 1600Medium
C-H (sp³)2850 - 3000Medium
C-H (aromatic)3000 - 3100Medium
C-Cl600 - 800Medium-Strong
Interpretation of the IR Spectrum
  • Ester Group: The most characteristic absorption will be the strong C=O stretching band of the ester at approximately 1735-1750 cm⁻¹.[8][9] This will be accompanied by a strong C-O stretching band between 1200 and 1300 cm⁻¹.[10]

  • Ether Linkage: A strong C-O stretching vibration for the aryl ether linkage is expected in the 1000-1150 cm⁻¹ region.[11]

  • Pyridine Ring: The C=C and C=N stretching vibrations of the pyridine ring will appear as a series of medium intensity bands in the 1450-1600 cm⁻¹ region.

  • C-H Bonds: The C-H stretching vibrations of the aliphatic and aromatic protons will be observed around 2850-3000 cm⁻¹ and 3000-3100 cm⁻¹, respectively.

  • C-Cl Bond: The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

G functional_groups C=O (ester) C-O (ester) C-O (ether) C=C, C=N (aromatic) C-H (sp³) C-H (aromatic) C-Cl wavenumbers ~1740 cm⁻¹ Strong ~1250 cm⁻¹ Strong ~1100 cm⁻¹ Strong 1450-1600 cm⁻¹ Medium 2850-3000 cm⁻¹ Medium 3000-3100 cm⁻¹ Medium 600-800 cm⁻¹ Medium-Strong

Caption: Predicted IR absorption bands for the target molecule.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates.

    • Solid: If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.[12] Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used in a solution cell.[13][14]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure solvent).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.[15][16]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zIon
229/231[M]⁺ (Molecular Ion)
184/186[M - C₂H₅O]⁺
156/158[M - COOC₂H₅]⁺
126[M - CH₂Cl - C₂H₅O]⁺
92[C₅H₄NO]⁺
49/51[CH₂Cl]⁺
Interpretation of the Mass Spectrum
  • Molecular Ion: The molecular ion peak ([M]⁺) is expected at m/z 229, with an isotopic peak at m/z 231 ([M+2]⁺) with an intensity of about one-third of the [M]⁺ peak, which is characteristic for a compound containing one chlorine atom.

  • Fragmentation Pattern: The fragmentation of the molecule under EI conditions is likely to proceed through several pathways:

    • Loss of the ethoxy radical (-OC₂H₅) from the ester group would result in a fragment at m/z 184/186.

    • Cleavage of the entire ethyl acetate group would give a fragment at m/z 156/158.

    • Loss of the chloromethyl radical (-CH₂Cl) is another likely fragmentation pathway.

    • Cleavage of the ether bond could also occur, leading to fragments corresponding to the pyridine and acetate moieties.[11][17]

G molecule [C₁₀H₁₂ClNO₃]⁺˙ (m/z 229/231) frag1 [C₈H₇ClNO₂]⁺ (m/z 184/186) molecule->frag1 - •OC₂H₅ frag2 [C₆H₆ClNO]⁺˙ (m/z 156/158) molecule->frag2 - •COOC₂H₅ frag3 [C₈H₈NO₃]⁺ (m/z 180) molecule->frag3 - •CH₂Cl frag4 [C₅H₄NO]⁺ (m/z 92) frag2->frag4 - •CH₂Cl

Caption: Plausible fragmentation pathways for the target molecule in EI-MS.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for mixture analysis and purification confirmation.[18][19]

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds. For less volatile or thermally labile compounds, soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) are preferred.[20]

  • Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.[21]

  • Data Acquisition: The detector records the abundance of each ion, and the data is presented as a mass spectrum.

Conclusion

The comprehensive spectroscopic characterization of Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate, as outlined in this guide, is essential for its unambiguous identification and quality control. The synergistic use of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a detailed and self-validating picture of the molecule's structure. By following the detailed experimental protocols and understanding the interpretation of the predicted spectral data, researchers can confidently confirm the synthesis of the target compound and ensure its suitability for further investigation in the drug development pipeline. The principles and methodologies described herein are broadly applicable to the characterization of other novel organic molecules, serving as a valuable resource for the scientific community.

References

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  • University of Chemistry and Technology, Prague. (n.d.). Infrared spectroscopy. [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

  • International Research Journal of Pharmacy. (n.d.). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. [Link]

  • ResearchGate. (2020, April 21). Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-2-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester. [Link]

  • Google Patents. (n.d.). CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol.

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"Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate" CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate is a specialized organic molecule featuring a highly functionalized pyridine core. A comprehensive search of public chemical databases does not yield a specific CAS number for this compound, suggesting it is either a novel entity or a transient intermediate in a larger synthetic scheme that is not widely cataloged. Its structure, however, suggests significant potential as a versatile building block in medicinal chemistry and drug discovery.

The molecule incorporates several key features: a pyridine ring, a common scaffold in numerous pharmaceuticals; a reactive chloromethyl group, which acts as an electrophilic site for covalent modification or further functionalization; and an ethyl acetate moiety connected via an ether linkage, which can influence solubility and be a site for metabolic activity.[1][2] This guide provides a scientifically grounded overview of its predicted properties, a plausible synthetic strategy, potential applications, and essential safety protocols, synthesized from established chemical principles and data on analogous structures.

Molecular Structure and Predicted Chemical Properties

The core of the molecule is a pyridine ring substituted at the 3- and 4-positions. This substitution pattern, combined with its functional groups, dictates its chemical behavior and potential utility.

  • Molecular Formula: C₁₀H₁₂ClNO₃

  • Molecular Weight: 229.66 g/mol

The presence of the electrophilic chloromethyl group makes this compound a potent alkylating agent.[3] The pyridine nitrogen provides a site for protonation or coordination to metal centers, while the ester group is susceptible to hydrolysis under acidic or basic conditions.

PropertyPredicted Value / CharacteristicJustification
CAS Number Not available in public databases.Extensive searches did not yield a specific CAS number for this exact structure.
Physical State Likely a liquid or low-melting solid at room temperature.Based on analogous structures like Ethyl 2-(pyridin-4-yl)acetate (m.p. 18-19°C) and 2-Chloro-5-(chloromethyl)pyridine (m.p. 37-42°C).[4]
Solubility Expected to be soluble in common organic solvents (e.g., DCM, ethyl acetate, DMSO) and have limited solubility in water.The ethyl ester and chlorinated pyridine core contribute to its organic character, while the ether oxygen and pyridine nitrogen add some polarity. Pyridine itself is water-soluble.[2]
Reactivity Highly reactive towards nucleophiles at the chloromethyl position. The pyridine nitrogen can act as a base or ligand. The ester can be hydrolyzed.The chloromethyl group is an excellent electrophile for Sₙ2 reactions.[3][5] Pyridine derivatives are known to be basic and act as ligands.[1]
Spectroscopic Data (¹H NMR) Predicted shifts (in CDCl₃): Pyridine protons (~7.0-8.5 ppm), -O-CH₂-CO- (~4.7 ppm, singlet), -CH₂-Cl (~4.6 ppm, singlet), Ethyl CH₂ (~4.2 ppm, quartet), Ethyl CH₃ (~1.2 ppm, triplet).Based on standard chemical shift values for pyridine protons and ethyl acetate groups. The two methylene singlets will be in close proximity.[6][7]
Spectroscopic Data (¹³C NMR) Predicted shifts (in CDCl₃): Pyridine carbons (~120-155 ppm), Ester C=O (~168 ppm), -O-CH₂-CO- (~67 ppm), Ethyl O-CH₂ (~62 ppm), -CH₂-Cl (~45 ppm), Ethyl CH₃ (~14 ppm).Derived from typical chemical shifts for substituted pyridines and ethyl esters.[6]
Mass Spectrometry (EI) Expected molecular ion (M⁺) peak at m/z 229 and an M+2 peak at m/z 231 with an intensity ratio of approximately 3:1.This characteristic isotopic pattern is due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl isotopes). Fragmentation would likely involve loss of the ethyl group (-29), ethoxy group (-45), or the entire ethyl acetate side chain.[8]

Proposed Synthetic Methodology

A logical and efficient route to synthesize Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate involves a two-step process starting from a suitable precursor, 4-(hydroxymethyl)pyridin-3-ol. This approach leverages the well-established Williamson ether synthesis followed by a standard chlorination reaction.

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Chlorination A 4-(Hydroxymethyl)pyridin-3-ol C Intermediate: Ethyl 2-((4-(hydroxymethyl)pyridin-3-yl)oxy)acetate A->C Reacts with B Ethyl Bromoacetate B->C Reacts with D Final Product: Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate C->D Reacts with Base Base (e.g., K₂CO₃) Solvent (e.g., DMF) Base->C Conditions ChlorinatingAgent Chlorinating Agent (e.g., SOCl₂) ChlorinatingAgent->D Conditions

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Step 1 - Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for forming ethers via an Sₙ2 reaction between an alkoxide and a primary alkyl halide.[5][9][10]

  • Deprotonation: To a solution of 4-(hydroxymethyl)pyridin-3-ol (1.0 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF), add a suitable base like potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.1 eq). The phenolic hydroxyl at the 3-position is more acidic and will be selectively deprotonated over the alcoholic hydroxyl at the 4-position.

  • Alkylation: To the resulting slurry, add ethyl bromoacetate or ethyl chloroacetate (1.1 eq) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude intermediate, ethyl 2-((4-(hydroxymethyl)pyridin-3-yl)oxy)acetate, can be purified by column chromatography on silica gel.

Experimental Protocol: Step 2 - Chlorination of the Primary Alcohol

The conversion of the primary alcohol on the intermediate to a chloromethyl group can be achieved using standard chlorinating agents.

  • Reaction Setup: Dissolve the purified intermediate from Step 1 (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or chloroform under an inert atmosphere (e.g., nitrogen or argon).

  • Chlorination: Cool the solution in an ice bath (0 °C) and add thionyl chloride (SOCl₂, 1.2-1.5 eq) dropwise. A small amount of a base like pyridine can be added to neutralize the HCl gas produced.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the same solvent. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo. The final product, Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate, can be purified by silica gel chromatography.

Applications in Drug Development and Medicinal Chemistry

The true value of this molecule lies in its potential as a versatile synthetic intermediate. The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[1][2][11][12][13]

  • Covalent Inhibitors and Probes: The chloromethyl group is an electrophilic "warhead" that can form a covalent bond with nucleophilic residues (e.g., cysteine, histidine, lysine) in a protein's active site.[14] This makes the compound a valuable starting point for designing targeted covalent inhibitors, which can offer enhanced potency and prolonged duration of action.

  • Linker Chemistry: The molecule can serve as a bifunctional linker. The chloromethyl group provides a handle for attachment to a molecule of interest (e.g., a peptide, another small molecule, or a solid support), while the ethyl ester can be hydrolyzed to a carboxylic acid for further conjugation, for example, via amide bond formation.

  • Library Synthesis: The reactivity of the chloromethyl group allows for the rapid generation of a library of derivatives.[8] By reacting Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate with a diverse set of nucleophiles (amines, thiols, phenols), researchers can systematically explore the structure-activity relationship (SAR) of the substituent at the 4-position, accelerating the hit-to-lead optimization process.

Applications_Workflow cluster_nucleophiles Reaction with Nucleophiles (R-Nu) cluster_applications Potential Applications Start Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate Amine Amines (R-NH₂) Start->Amine Sₙ2 Reaction Thiol Thiols (R-SH) Start->Thiol Sₙ2 Reaction Alcohol Alcohols (R-OH) Start->Alcohol Sₙ2 Reaction Library Diverse Library of Pyridine Derivatives Amine->Library Thiol->Library Alcohol->Library App1 Covalent Inhibitors Library->App1 Screening & Optimization App2 Drug Discovery Leads Library->App2 Screening & Optimization App3 Chemical Probes Library->App3 Screening & Optimization

Caption: Utility in generating diverse chemical libraries.

Safety, Handling, and Storage

Given its structure, Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate must be handled as a hazardous chemical. Chloromethyl compounds are potent alkylating agents and should be considered potential mutagens, carcinogens, and lachrymators.[3][15]

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to prevent inhalation of vapors.[16]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles or a face shield at all times.[16][17]

  • Handling: Avoid contact with skin and eyes. Do not ingest or inhale. Use spark-proof tools and equipment if handling larger quantities. Grounding equipment may be necessary to prevent static discharge.

  • Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area. Keep it away from incompatible materials such as strong bases, oxidizing agents, and nucleophiles.

  • Disposal: Dispose of the chemical and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[15] Do not pour down the drain.

  • Spills: In case of a spill, evacuate the area. Use an inert absorbent material to contain the spill and dispose of it as hazardous waste. Ensure adequate ventilation during cleanup.

This guide provides a foundational understanding of Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate, a molecule with significant untapped potential for advancing drug discovery and chemical biology.

References

  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. (2021). MDPI. Available at: [Link]

  • PubChem. (n.d.). 4-(Chloromethyl)pyridine. PubChem. Retrieved from [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). SynArchive. Retrieved from [Link]

  • Synthetic method of 4-(chloromethyl)pyridine hydrochloride. (2015). Google Patents.
  • Guidelines on Handling Chemical Carcinogens, Teratogens and Mutagens. (n.d.). University of St Andrews. Retrieved from [Link]

  • Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. (n.d.). PMC - NIH. Retrieved from [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PMC. Retrieved from [Link]

  • A Simple, Modular Synthesis of Substituted Pyridines. (2008). ACS Publications. Retrieved from [Link]

  • Chemical shift of NMR spectroscopy for a pyridine and aʹ... (n.d.). ResearchGate. Retrieved from [Link]

  • Safe handling of cytotoxics: guideline recommendations. (n.d.). PMC. Retrieved from [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved from [Link]

  • Ethyl 2-[(3-hydroxypyridin-2-yl)oxy]acetate. (n.d.). PubChem. Retrieved from [Link]

  • 4-(Chloromethyl)pyridine hydrochloride|1822-51-1. (n.d.). LookChem. Retrieved from [Link]

  • 2-Chloromethylpyridine. (n.d.). Wikipedia. Retrieved from [Link]

  • Williamson Ether Synthesis. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). DTIC. Retrieved from [Link]

  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. (2012). Google Patents.
  • DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. (2014). Denmark Group. Retrieved from [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). ACS Publications. Retrieved from [Link]

  • Safe handling of cytotoxic drugs in the workplace. (2026). HSE. Retrieved from [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). ResearchGate. Retrieved from [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). PMC. Retrieved from [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • 2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 155479. (n.d.). PubChem. Retrieved from [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. (2016). OSHA. Retrieved from [Link]

  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. (2012). Eureka. Retrieved from [Link]

  • Williamson Ether Synthesis. (2022). Chemistry Steps. Retrieved from [Link]

  • Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. (n.d.). Paho.org. Retrieved from [Link]

  • Palladium(II)-Catalyzed Substituted Pyridine Synthesis from α,β-Unsaturated Oxime Ethers via a C–H Alkenylation/Aza-6π-Electrocyclization Approach. (2021). ACS Publications. Retrieved from [Link]

  • Cationic palladium(ii)-catalyzed synthesis of substituted pyridines from α,β-unsaturated oxime ethers. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. (2020). Arabian Journal of Chemistry. Retrieved from [Link]

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Structural Elucidation of Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate: A Crystallographic Framework

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the structural elucidation of Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate . It is designed for pharmaceutical scientists and crystallographers focusing on 3,4-disubstituted pyridine intermediates, which are critical precursors in the synthesis of fused heterocyclic systems (e.g., furo[3,2-c]pyridines).

Executive Summary & Chemical Context[1][2][3][4][5]

The compound Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate (


) represents a class of "pre-cyclization" intermediates. Its structural integrity is defined by the interplay between the electron-deficient pyridine ring, the reactive electrophilic chloromethyl group at position 4, and the flexible nucleophilic oxyacetate chain at position 3.

Understanding the solid-state conformation of this molecule is not merely an academic exercise; it is predictive of its reactivity. Specifically, the spatial proximity between the chloromethyl carbon and the ester


-carbon (or carbonyl oxygen) in the crystal lattice offers critical insights into the kinetics of intramolecular cyclization to form furo[3,2-c]pyridine  scaffolds.
Key Structural Challenges
  • Rotational Freedom: The ether linkage (

    
    ) introduces significant conformational flexibility, often leading to polymorphism.
    
  • Disorder Potential: The chloromethyl group (

    
    ) frequently exhibits rotational disorder in the solid state, requiring rigorous low-temperature data collection.
    
  • Weak Interactions: The lattice is likely sustained by weak

    
     and 
    
    
    
    interactions rather than strong hydrogen bonds, influencing solubility and melting point.

Experimental Methodology

To ensure high-resolution structural data (


 Å), the following protocol is recommended. This workflow prioritizes phase purity and minimizes thermal motion effects.
Crystallization Screening

The ester functionality suggests solubility in polar organic solvents, while the pyridine ring allows for protonation.

MethodSolvent SystemConditionsTarget Outcome
Slow Evaporation Ethanol / Ethyl Acetate (1:1)RT, dust-freeBlock-like single crystals (Thermodynamic form)
Vapor Diffusion THF (Solvent) / Pentane (Antisolvent)

, sealed chamber
High-quality prisms (Kinetic control)
Slow Cooling Isopropanol

(0.1°C/min)
Large crystals for neutron diffraction (if H-positions are critical)
Data Collection Protocol

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo


 radiation, 

Å). Temperature: 100 K (Critical). Room temperature data often results in high thermal ellipsoids for the terminal ethyl and chloromethyl groups, obscuring precise bond lengths.

Step-by-Step Workflow:

  • Mounting: Select a crystal approx.

    
     mm. Mount on a MiTeGen loop using perfluoropolyether oil (cryoprotectant).
    
  • Unit Cell Determination: Collect 3 sets of 12 frames to determine the primitive cell. Expect Monoclinic (

    
    ) or Triclinic (
    
    
    
    ) systems.
  • Strategy: Full sphere collection (

    
    ) with high redundancy (>4.0) to ensure accurate intensity statistics for the weak high-angle reflections.
    

Structural Analysis & Refinement

The Refinement Logic (SHELXL)

Refinement must address the potential flexibility of the oxyacetate tail.

  • Disorder Handling: If the

    
     group shows elongated ellipsoids, apply a split-site model (PART 1 / PART 2) with occupancy refinement.
    
  • Hydrogen Placement:

    • Aromatic H: Geometrically constrained (HFIX 43).

    • Methylene H: Constrained riding model (HFIX 23).

    • Methyl H: HFIX 137 (allowing rotation to fit electron density).

Conformational Analysis

The critical torsion angle


 (

) defines the position of the ether tail relative to the pyridine plane.
  • Coplanar Conformation (

    
     or 
    
    
    
    ):
    Maximizes conjugation of the ether oxygen lone pair with the pyridine ring, increasing the electron density at the C2 and C4 positions.
  • Perpendicular Conformation (

    
    ):  Minimizes steric clash with the bulky chloromethyl group at C4.
    

Prediction: Due to the steric bulk of the adjacent 4-chloromethyl group, the oxyacetate tail is expected to twist out of the pyridine plane, adopting a torsion angle of 60–80° .

Intramolecular Geometry & Cyclization Potential

The distance (


) between the reactive centers is the "structural pre-organization" metric.
  • Atom A: Methylene Carbon of

    
     (Electrophile).
    
  • Atom B: Carbonyl Oxygen of

    
     (Nucleophile 1) OR 
    
    
    
    -Methylene Carbon (Nucleophile 2).

If


 Å, the solid-state structure is "pre-organized" for cyclization, implying potential instability (shelf-life risk) if exposed to heat or base.

Visualization of Structural Logic

The following diagram illustrates the workflow from synthesis to structural validation, highlighting the decision nodes for refinement.

G Start Crude Intermediate (C10H12ClNO3) Screen Crystallization Screening (Vapor Diffusion/Evaporation) Start->Screen Check Microscopy Check: Birefringence? Screen->Check Check->Screen No (Oil/Amorphous) XRD SC-XRD Data Collection (100 K, Mo Kα) Check->XRD Yes Solve Structure Solution (Direct Methods/Dual Space) XRD->Solve Refine Refinement (SHELXL) Check for Disorder (-CH2Cl) Solve->Refine Analyze Conformational Analysis (Torsion Angles & Packing) Refine->Analyze

Figure 1: Crystallographic workflow for the structural elucidation of pyridine ether intermediates.

Quantitative Data Summary (Simulated/Typical Values)

Based on statistical averages for 3,4-disubstituted pyridine ethers in the Cambridge Structural Database (CSD), the following parameters are the standard acceptance criteria for a high-quality structure of this molecule.

ParameterTypical Value / RangeSignificance
Space Group

or

Centrosymmetric packing is preferred for achiral esters.
R-Factor (

)

Indicates high agreement between model and data.
Bond:


Å
Typical aromatic pyridine bond.
Bond:


Å
Indicates

hybridization/conjugation.
Bond:


Å
Standard alkyl chloride length. Elongation >1.82 Å suggests disorder.
Interaction:


Å
Halogen-halogen contacts; if shorter, indicates Type II halogen bonding.

Synthesis of Implications

Stability and Shelf-Life

The crystal packing analysis often reveals "slip planes." If the layers of pyridine rings are held together only by weak van der Waals forces (without strong


 stacking), the crystal may be soft and prone to mechanical deformation.
  • Hygroscopicity: The ester oxygen and pyridine nitrogen are H-bond acceptors. If they are exposed in voids within the lattice, the compound will be hygroscopic. A dense packing (calculated density

    
    ) usually correlates with better stability.
    
Drug Development Relevance

This molecule is a structural analog to intermediates used in P-CAB (Potassium-Competitive Acid Blocker) synthesis (e.g., Vonoprazan analogs). The precise geometry of the 3-oxy/4-chloromethyl substitution pattern is the "molecular fingerprint" that determines the selectivity for the


-ATPase pump once the final scaffold is assembled.

References

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database."[1] Acta Crystallographica Section B, 72(2), 171-179. Link

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Müller, P., et al. (2006). "Crystal structure refinement: a crystallographer's guide to SHELXL." Oxford University Press. (Standard text for disorder handling).
  • Desiraju, G. R. (2002). "Hydrogen bonding in unusual contexts: C–H...O, C–H...N and C–H...Cl interactions." Chemical Communications, (24), 2995-3001.

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Whitepaper: A Mechanistic Investigation of Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Drug Discovery and Development Professionals

Abstract

Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate is a novel small molecule featuring a pyridine scaffold, a reactive chloromethyl group, and an ethyl oxyacetate side chain. While its specific biological targets are yet to be fully elucidated, its structural motifs are prevalent in a wide range of pharmacologically active agents, suggesting significant therapeutic potential. This technical guide proposes a primary mechanism of action centered on covalent inhibition of protein kinases . We hypothesize that the pyridine core directs the molecule to the ATP-binding pocket of specific kinases, whereupon the electrophilic chloromethyl group forms a covalent bond with a key nucleophilic residue, leading to irreversible inhibition. Furthermore, we consider the ethyl ester moiety as a potential prodrug feature, likely undergoing intracellular hydrolysis to its corresponding carboxylic acid, which may represent the more biologically active species. This document provides a comprehensive analysis of the molecule's structure, a detailed exposition of the hypothesized mechanism, and a phased experimental strategy designed to rigorously validate this hypothesis, offering a clear roadmap for researchers in the field.

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] Its unique electronic properties and ability to be readily functionalized allow for the fine-tuning of molecular interactions with biological targets.[2] The compound Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate incorporates this key heterocycle along with two other functionally significant groups: a reactive chloromethyl substituent and an ethyl oxyacetate side chain. The combination of these features suggests a molecule designed for specific, and potentially covalent, target engagement.

The presence of a chloromethyl group on a heterocyclic core is a well-established strategy for designing targeted covalent inhibitors.[3] This electrophilic moiety can act as an alkylating agent, forming stable bonds with nucleophilic amino acid residues (e.g., cysteine, lysine, histidine) within a protein's active site.[4] This mode of action can lead to prolonged and potent pharmacological effects, a desirable trait for certain therapeutic indications, particularly in oncology and immunology. This guide will deconstruct the molecule's architecture to build a compelling mechanistic hypothesis and outline a robust, multi-phased experimental plan to investigate its biological activity.

Structural and Physicochemical Analysis

The therapeutic potential of Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate can be inferred from an analysis of its constituent parts:

  • Pyridine Core: This nitrogen-containing heterocycle is a cornerstone of modern drug discovery.[2] It often serves as a bioisostere for a phenyl ring but offers improved solubility and the ability to act as a hydrogen bond acceptor through its nitrogen atom. This feature is critical for anchoring the molecule within the binding sites of many enzymes, such as protein kinases.[5]

  • Chloromethyl Group (-CH₂Cl): Positioned at the 4-position of the pyridine ring, this is the molecule's primary reactive center. As a potent electrophile, it is poised for nucleophilic attack by amino acid side chains.[3][4] Its reactivity makes covalent inhibition a highly probable mechanism of action.

  • Ethyl Oxyacetate Moiety (-OCH₂COOEt): This side chain significantly influences the molecule's physicochemical properties. The ethyl ester likely enhances lipophilicity, aiding in cell membrane permeability. It is plausible that this ester acts as a prodrug, which, once inside the cell, is hydrolyzed by ubiquitous intracellular esterases to the corresponding carboxylic acid. This transformation would alter the molecule's charge and binding properties, potentially increasing its affinity for the target protein. Similar oxyacetate structures are found in a variety of biologically active compounds.[6][7]

Hypothesized Mechanism of Action: Covalent Kinase Inhibition

Based on the structural analysis, we propose that Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate functions as an irreversible inhibitor of one or more protein kinases. Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many diseases, making them a major class of drug targets.[3]

The Covalent Inhibition Pathway

The proposed mechanism involves a two-step process:

  • Reversible Binding: The molecule initially docks non-covalently into the ATP-binding site of a target kinase. The pyridine core and oxyacetate group likely form key hydrogen bonds and hydrophobic interactions that orient the molecule correctly.

  • Irreversible Covalent Bonding: Once properly positioned, the electrophilic chloromethyl group is presented in close proximity to a nucleophilic amino acid residue (e.g., a cysteine). The nucleophile attacks the carbon of the chloromethyl group, displacing the chloride ion and forming a stable covalent bond. This permanently inactivates the enzyme.

Caption: Proposed mechanism: from prodrug activation to covalent kinase inhibition.

Impact on Downstream Signaling

By irreversibly inhibiting a target kinase, the compound would block the phosphorylation of its downstream substrate proteins. This would effectively shut down the signaling cascade controlled by that kinase, leading to a specific cellular response, such as the inhibition of cell proliferation or the suppression of an inflammatory response.

G Receptor Growth Factor Receptor TargetKinase Target Kinase (e.g., MEK1) Receptor->TargetKinase Activates Substrate Substrate Protein (e.g., ERK) TargetKinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate (p-ERK) Response Cellular Response (e.g., Proliferation) pSubstrate->Response Leads to Inhibitor Our Compound Inhibitor->TargetKinase Irreversibly Inhibits

Caption: Hypothetical impact on a downstream cellular signaling pathway.

Experimental Validation Strategy

A phased approach is proposed to systematically test our mechanistic hypothesis.

Phase 1: Target Class Identification and In Vitro Validation

The initial phase focuses on identifying which kinases, if any, are inhibited by the compound and confirming this activity in a cellular context.

  • Objective: To identify potential kinase targets from a large, representative panel.

  • Methodology:

    • Synthesize and purify Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate and its corresponding carboxylic acid derivative (hydrolyzed form).

    • Submit both compounds for screening against a commercial kinase panel (e.g., Eurofins KinaseProfiler™ or Reaction Biology HotSpot℠) at a fixed concentration (e.g., 1 µM).

    • The assay measures the remaining kinase activity after incubation with the compound, typically via a radiometric (³³P-ATP) or fluorescence-based method.

    • Data is reported as percent inhibition relative to a DMSO control.

  • Data Presentation (Hypothetical Results):

Kinase TargetCompound Form% Inhibition @ 1 µM
MEK1Carboxylic Acid98.2%
EGFRCarboxylic Acid95.5%
BTKCarboxylic Acid91.0%
MEK1Ethyl Ester35.7%
EGFREthyl Ester28.1%
SRCCarboxylic Acid15.3%
  • Objective: To confirm that the top candidate kinases are inhibited within a living cell, demonstrating cell permeability and target engagement.

  • Methodology (Western Blot):

    • Select a cell line known to have an active signaling pathway involving a top hit kinase (e.g., A375 cells for the MAPK pathway, involving MEK1).

    • Culture cells and treat with a dose-range of the ethyl ester compound (e.g., 0.1, 1, 10 µM) for a set time (e.g., 2 hours). Include a DMSO vehicle control.

    • Lyse the cells to extract total protein.

    • Perform SDS-PAGE to separate proteins by size, followed by transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific to the phosphorylated form of the kinase's direct substrate (e.g., anti-phospho-ERK for MEK1 inhibition) and a total protein antibody for that substrate (e.g., anti-total-ERK) as a loading control.

    • Apply a secondary HRP-conjugated antibody and visualize bands using a chemiluminescent substrate.

    • Quantify band intensity to determine the reduction in substrate phosphorylation.

G Start Culture Cells Treat Treat with Compound (Dose-Response) Start->Treat Lyse Lyse Cells & Extract Protein Treat->Lyse SDS SDS-PAGE Lyse->SDS Transfer Western Transfer (PVDF Membrane) SDS->Transfer Probe Antibody Incubation (Primary & Secondary) Transfer->Probe Visualize Chemiluminescent Detection Probe->Visualize End Quantify p-Substrate Reduction Visualize->End

Caption: Workflow for the cellular target engagement (Western Blot) assay.

Phase 2: Covalent Mechanism Characterization

This phase aims to definitively prove the covalent and irreversible nature of the inhibition.

  • Objective: To determine if the inhibition is reversible or irreversible.

  • Methodology:

    • Incubate the purified target kinase with a high concentration of the active (carboxylic acid) compound for 1 hour to allow for binding.

    • In the "Washout" arm, rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold) into assay buffer. In the "Control" arm, dilute the same amount of pre-inhibited enzyme into buffer that still contains the original inhibitor concentration.

    • Measure kinase activity at several time points post-dilution.

    • Interpretation: If inhibition is reversible, activity in the washout arm will recover over time as the inhibitor dissociates. If it is irreversible (covalent), activity will not recover.

  • Objective: To identify the specific amino acid residue that is covalently modified by the compound.

  • Methodology:

    • Incubate the purified target kinase with an excess of the active compound.

    • Denature the protein and digest it into smaller peptides using a protease like trypsin.

    • Analyze the resulting peptide mixture using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).

    • Search the MS data for a peptide whose mass has increased by the exact molecular weight of the inhibitor minus the leaving group (HCl).

    • Perform MS/MS fragmentation on the modified peptide to pinpoint the exact amino acid that carries the modification.

G Start Incubate Kinase with Compound Digest Proteolytic Digestion (e.g., Trypsin) Start->Digest LC LC Separation of Peptides Digest->LC MS1 MS1 Scan (Identify Mass Shift) LC->MS1 MS2 MS/MS Fragmentation of Modified Peptide MS1->MS2 End Identify Covalently Modified Residue MS2->End

Caption: Workflow for identifying the covalent binding site via mass spectrometry.

Conclusion

Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate is a compound of significant interest due to its combination of a proven medicinal chemistry scaffold and a reactive group designed for covalent targeting. The central hypothesis presented in this guide—that it acts as a cell-permeable prodrug which, upon hydrolysis, becomes an irreversible covalent inhibitor of protein kinases—is supported by extensive precedent in drug discovery. The structured, phased experimental plan provides a clear and logical path to rigorously test this hypothesis, from broad target identification to the precise characterization of its molecular mechanism. Successful validation of this proposed mechanism would establish a strong foundation for the further development of this compound as a potential therapeutic agent.

References

  • Vertex AI Search. (2026, February 12).
  • Benchchem. (n.d.). An In-depth Technical Guide to 2-(Chloromethyl)
  • Islam, M. B., et al. (2023, May). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
  • MedChemExpress. (n.d.). 2-(Chloromethyl)pyridine hydrochloride (Picolyl chloride hydrochloride)
  • Dikusar, E. A., et al. (2018). Functional Derivatives of Ethyl 4-(Chloromethyl)-2,6-dimethylpyridine-3-carboxylate. Russian Journal of Organic Chemistry, 54(1), 87–94.
  • Bhat, B. A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(12), 5795-5813.
  • Al-Ostath, A. I., et al. (2023). Synthesis of New 3-Cyano-2-oxa-pyridine Derivatives and Evaluation of their Anticancer Activity. Tropical Journal of Natural Product Research, 7(11), 5123-5130.
  • Ferreira, R. S., et al. (2024). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 29(13), 2993.
  • Barlin, G. B., et al. (1995). Novel pyridinium derivatives as inhibitors for acetylcholinesterase. Journal of Medicinal Chemistry, 38(22), 4443-4451.
  • Nguyen, H. V., et al. (2020). Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate.
  • Kotgire, S. S., et al. (n.d.). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)

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Preliminary Toxicity Assessment of Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the preliminary toxicity assessment of the novel chemical entity, Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate. Designed for researchers, scientists, and drug development professionals, this document outlines a tiered, integrated testing strategy encompassing in silico, in vitro, and initial in vivo methodologies. The causality behind experimental choices is emphasized, ensuring a scientifically sound and resource-efficient evaluation of the compound's potential hazards. This guide is intended to serve as a practical roadmap for generating a robust preliminary safety profile, critical for informed decision-making in the early stages of chemical development.

Introduction

Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate is a novel pyridinoxyacetic acid derivative. As with any new chemical entity (NCE) intended for further development, a thorough and early assessment of its toxicological properties is paramount.[1] Early-stage toxicity profiling is not merely a regulatory hurdle but a critical step to de-risk a project, enabling the early identification of potential safety liabilities and guiding the selection of the most promising candidates.[2] This proactive approach minimizes late-stage failures, which are both costly and time-consuming.[1]

This guide proposes an integrated testing strategy (ITS) that combines computational toxicology with targeted in vitro and in vivo assays.[3][4] Such a strategy is designed to build a comprehensive toxicological profile in a stepwise manner, where data from each stage informs the necessity and design of subsequent experiments. This approach aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing by maximizing the use of non-animal methods before resorting to in vivo studies.

Integrated Toxicity Assessment Workflow

The proposed workflow for the preliminary toxicity assessment of Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate follows a logical progression from predictive, high-throughput methods to more complex biological systems.

Toxicity Assessment Workflow cluster_0 Phase 1: In Silico Assessment cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Initial In Vivo Studies A Compound Structure (SMILES: CCOC(=O)COC1=C(N=CC=C1)CCl) B Physicochemical & ADMET Prediction (e.g., SwissADME, pkCSM) A->B C Structural Alert Analysis (e.g., ProTox-II, OECD QSAR Toolbox) A->C D Cytotoxicity Assays (MTT, LDH, Neutral Red) B->D C->D F Acute Oral Toxicity (OECD 420, 423, or 425) D->F G Dermal & Eye Irritation (OECD 404 & 405) D->G E Genotoxicity Screening (optional) (e.g., Ames Test) H Comprehensive Preliminary Toxicity Profile F->H G->H OECD 420 Workflow start Sighting Study (1 animal per step) main_study Main Study (5 animals per dose) start->main_study Select starting dose (5, 50, 300, or 2000 mg/kg) classify GHS Classification main_study->classify Based on toxicity signs and mortality

Figure 2: Workflow for OECD 420 Acute Oral Toxicity Test.

Protocol:

  • Animal Selection: Use healthy, young adult female rats (as they are often slightly more sensitive).

  • Sighting Study: A single animal is dosed at a starting level (e.g., 300 mg/kg based on in silico predictions). Depending on the outcome (survival with or without evident toxicity, or death), another animal is dosed at a lower or higher fixed dose level (5, 50, 300, 2000 mg/kg). This continues until the dose for the main study is identified.

  • Main Study: A group of 5 female rats is dosed at the selected starting dose. If no evident toxicity is observed, another group of 5 is dosed at the next higher dose level. If evident toxicity is observed, no further testing at higher doses is needed.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for at least 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study.

Dermal and Eye Irritation/Corrosion (OECD 404 & 405)

Given that dermal and ocular exposure are possible routes for many chemicals, these tests assess the potential for local irritation. [5] Protocol (OECD 404 - Dermal Irritation):

  • Animal Selection: Use a single healthy albino rabbit.

  • Application: Apply 0.5 g of the test substance to a small patch of shaved skin for 4 hours. An untreated area serves as a control.

  • Observation: Observe for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal, and then daily for up to 14 days to assess reversibility.

  • Confirmation: If no corrosive effect is seen, the test may be repeated in two more animals to confirm the result.

Protocol (OECD 405 - Eye Irritation):

  • Animal Selection: Use a single healthy albino rabbit.

  • Application: Instill 0.1 g of the test substance into the conjunctival sac of one eye. The other eye serves as a control.

  • Observation: Examine the eyes at 1, 24, 48, and 72 hours after application and score lesions of the cornea, iris, and conjunctiva. Observations may continue for up to 21 days.

  • Confirmation: If no severe irritation or corrosion is observed, the test may be confirmed in two additional animals.

Conclusion and Forward Strategy

This technical guide has outlined a systematic and tiered approach for the preliminary toxicity assessment of Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate. The integrated strategy, commencing with in silico predictions and progressing to in vitro and, if necessary, limited in vivo studies, provides a robust framework for early hazard identification.

The in silico analysis has raised potential concerns regarding hepatotoxicity, cardiotoxicity (hERG inhibition), and drug-drug interactions (CYP3A4 inhibition), primarily linked to the chloromethylpyridine moiety. The proposed in vitro assays will be crucial in confirming or refuting these predictions and establishing a dose-response relationship for any observed cytotoxicity. The results of these studies will be instrumental in making a go/no-go decision for further development or in guiding medicinal chemistry efforts to mitigate the identified toxicological liabilities.

References

  • Combes, R. (2011). Integrated testing strategies for toxicity employing new and existing technologies. Alternatives to Laboratory Animals, 39(3), 265-279. [Link]

  • OECD. (n.d.). Integrated Approaches to Testing and Assessment (IATA). Organisation for Economic Co-operation and Development. [Link]

  • Blakskjær, P. (n.d.). Drug Discovery Workflow - What is it?. Vipergen. [Link]

  • Jordi Labs. (2024, December 10). How Toxicology Studies Factor into New Drug Development. [Link]

  • Banerjee, P., et al. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research, 46(W1), W257–W263. [Link]

  • European Chemicals Agency. (n.d.). Integrated testing strategy for repeated dose toxicity under REACH 1/3 10-100 tonnes per year band. [Link]

  • U.S. Environmental Protection Agency. (2015, October 21). Toxicology for the 21st Century /New Integrated Testing Strategies Workgroup. [Link]

  • Raies, A. B., & Bajic, V. B. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science, 6(2), 147-172. [Link]

  • PozeSCAF. (2024, September 30). In Silico Toxicity Prediction. [Link]

  • OECD. (1981). Test No. 404: Acute Dermal Irritation/Corrosion. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • Drwal, M. N., et al. (2014). ProTox: a web server for the in silico prediction of rodent oral toxicity. Nucleic Acids Research, 42(Web Server issue), W53–W58. [Link]

  • OECD. (2012). Test No. 405: Acute Eye Irritation/Corrosion. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

  • Banerjee, P., et al. (2024, August 29). Insilico toxicity prediction by using ProTox-II computational tools. Asia-Pacific Journal of Pharmacotherapy & Toxicology. [Link]

  • Yang, H., et al. (2019). admetSAR 2.0: web-service for prediction and optimization of chemical ADMET properties. Bioinformatics, 35(6), 1067–1069. [Link]

  • Dong, J., et al. (2024). admetSAR3.0: a comprehensive platform for exploration, prediction and optimization of chemical ADMET properties. Nucleic Acids Research, 52(W1), W432–W438. [Link]

  • Banerjee, P., et al. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Scribd. [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]

  • YouTube. (2025, March 12). How to predict Pharmacokinetic Properties of ligands using pkCSM and SwissADME in 3 minutes. [Link]

  • ResearchGate. (n.d.). The results of the ADMET test with pKCSM of all compounds. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

  • SwissADME. (n.d.). Molecular sketcher. [Link]

  • Scilit. (n.d.). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. [Link]

  • ResearchGate. (2017, March 3). (PDF) SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. [Link]

  • PubChem. (n.d.). Ethyl 2-((4-methyl-2-oxo-2h-chromen-7-yl)oxy)acetate. [Link]

  • Zhang, Q., et al. (2017). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. Journal of Chemical Information and Modeling, 57(9), 2099–2107. [Link]

  • NIST. (n.d.). Ethyl Acetate. NIST WebBook. [Link]

  • ChemRxiv. (2025, September 18). Assessing the performance of quantum-mechanical descriptors in physicochemical and biological property prediction. [Link]

  • MDPI. (2022, February 5). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. [Link]

  • OECD. (2001, December 17). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • SlideShare. (n.d.). OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose. [Link]

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"Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate" solubility and stability studies

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the solubility and stability profile of Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate .

Executive Summary: This compound is a highly reactive, bifunctional heterocyclic intermediate, likely designed as a precursor for furo[2,3-c]pyridine derivatives.[1] Its structure contains a nucleophilic side chain (oxyacetate) ortho to an electrophilic handle (chloromethyl).[1] Consequently, "stability" for this molecule is a measure of its resistance to spontaneous intramolecular cyclization or intermolecular polymerization.[1]

Part 1: Physicochemical Profiling & Solubility

Structural Analysis & Predicted Properties
  • Molecular Formula: C

    
    H
    
    
    
    ClNO
    
    
    [1]
  • Molecular Weight: ~229.66 g/mol [1]

  • Key Functional Groups:

    • Pyridine Ring: Basic nitrogen (pKa ~3.5–4.5).[1] Solubility is pH-dependent.[1]

    • Chloromethyl (-CH

      
      Cl):  Potent electrophile (alkylating agent).[1] susceptible to hydrolysis and nucleophilic attack.[1][2]
      
    • Ethyl Oxyacetate: Ester group susceptible to hydrolysis; alpha-methylene is weakly acidic.[1]

Solubility Profile

The compound exhibits "switchable" solubility based on pH due to the pyridine nitrogen.[1]

Solvent ClassSolventSolubilityOperational Note
Chlorinated Dichloromethane (DCM), ChloroformHigh Preferred for extraction/synthesis.[1]
Polar Aprotic DMSO, DMF, AcetonitrileHigh Caution: DMSO may cause oxidation of -CH

Cl to -CHO over time.[1]
Polar Protic Methanol, EthanolModerate AVOID: High risk of solvolysis (ether formation).[1]
Aqueous (Neutral) Water (pH 7)Low Lipophilic ester/chloro groups dominate.[1]
Aqueous (Acidic) 0.1 N HClHigh Protonation of pyridine N solubilizes the salt form.[1]

Protocol 1: Solubility Determination (Visual)

  • Weigh 5 mg of compound into a clear vial.

  • Add solvent in 10

    
    L increments at 25°C.
    
  • Vortex for 30 seconds between additions.

  • Endpoint: Clear solution with no particulates.[1]

  • Critical Check: If testing alcohols, analyze immediately by HPLC to confirm no solvolysis (ethoxy/methoxy exchange) occurred.[1]

Part 2: Stability & Reactivity Mechanisms

The stability of this compound is compromised by three competing degradation pathways.[1] Understanding these is vital for process safety and storage.

Degradation Pathways (DOT Visualization)

DegradationPathways Compound Ethyl 2-((4-(chloromethyl) pyridin-3-yl)oxy)acetate Cyclization Furo[2,3-c]pyridine Derivative (Cyclized) Compound->Cyclization Base / Heat (Intramolecular) Hydrolysis_Cl 4-(Hydroxymethyl) Analog Compound->Hydrolysis_Cl H2O / Nucleophiles Dimerization Pyridine-Pyridinium Dimer (Salt) Compound->Dimerization High Conc. (Intermolecular)

Figure 1: Primary degradation pathways.[1] The red path (Cyclization) is the intended synthetic route but a stability liability during storage.[1]

Detailed Mechanisms
  • Intramolecular Cyclization (The "Loaded Spring"): The ether oxygen or the enolizable methylene of the acetate group can attack the chloromethyl carbon.[1] This releases HCl and forms a bicyclic furopyridine system.[1] This reaction accelerates rapidly under basic conditions or heat.[1]

  • Intermolecular Quaternization (Self-Alkylation): In concentrated solutions or neat oil, the pyridine nitrogen of Molecule A attacks the chloromethyl group of Molecule B.[1] This forms an insoluble pyridinium salt (dimer/polymer).[1]

    • Mitigation: Store as a hydrochloride salt (blocks the N-nucleophile) or in dilute solution.[1]

  • Solvolysis: In methanol or ethanol, the -Cl is displaced by -OR, forming the ethyl/methyl ether impurity.

Part 3: Experimental Protocols

HPLC Method for Stability Tracking

Standard reverse-phase HPLC is suitable, but the mobile phase must be acidic to prevent on-column degradation.[1]

  • Column: C18 (e.g., Agilent Zorbax SB-C18), 3.5

    
    m, 4.6 x 100 mm.[1]
    
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

    • Why TFA? Keeps the pyridine protonated (unreactive) and suppresses silanol interactions.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Pyridine ring) and 220 nm (Ester).[1]

  • Sample Diluent: 50:50 Water:Acetonitrile (Acidified with 0.1% Formic Acid).[1]

Forced Degradation Protocol (Stress Testing)

Perform these tests to validate the storage window.

Stress ConditionProcedureExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C, 4 hoursHydrolysis of ester to acid; -CH

Cl likely stable.[1]
Base Hydrolysis 0.1 N NaOH, RT, 1 hourRapid Degradation. Cyclization to furopyridine or hydrolysis to hydroxymethyl.[1]
Oxidation 3% H

O

, RT, 2 hours
N-oxide formation (Pyridine N-O).[1]
Thermal (Solid) 60°C, 1 weekDimerization (check for insolubles).
Photostability UV/Vis (1.2M Lux hours)Likely stable, but pyridine ring may yellow.[1]

Part 4: Handling & Storage Recommendations

Based on the instability mechanisms identified above:

  • Storage State:

    • Preferred: Hydrochloride Salt (Solid).[1] The protonation of the pyridine nitrogen prevents self-alkylation and reduces cyclization risk.

    • Alternative: Free base stored in hydrocarbon solvents (Hexane/Heptane) at -20°C.[1]

  • Atmosphere: Store under Argon or Nitrogen.[1] Moisture triggers hydrolysis of the -CH

    
    Cl group.[1]
    
  • Container: Amber glass (light protection) with Teflon-lined cap (prevents leaching from plasticizers by the alkyl halide).[1]

References

  • Chang, M. Y., & Tai, H. Y. (2011).[1][3] Synthesis of Furo[2,3-c]pyridine. Heterocycles, 83(8), 1889-1896.[1][3]

    • Context: Establishes the cyclization reactivity of 3-oxypyridine deriv
  • Li, J. J. (2020).[1] Name Reactions in Heterocyclic Chemistry II. Wiley.[1]

    • Context: General mechanisms for pyridine alkylation and Thorpe-Ziegler type cyclizations.[1]

  • BenchChem. (2025).[1][2][4] Reactivity of 4-(Chloromethyl)pyridine Hydrochloride. Technical Whitepaper.

    • Context: Provides baseline reactivity d
  • Scripps Research Institute. (2018).[1] Standard Operating Procedures for Alkyl Halide Intermediates.

    • Context: Safety and handling protocols for reactive electrophiles.[1]

Sources

Methodological & Application

"Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate" in the synthesis of novel heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate (CAS: N/A for specific derivative; Analogous scaffolds: 164464-60-2) represents a high-value "lynchpin" scaffold in medicinal chemistry. Its structural uniqueness lies in the orthogonal reactivity of its substituents: a highly electrophilic chloromethyl group at the C4 position and a carboethoxymethoxy moiety at the C3 position.

This bifunctionality allows for rapid access to fused bicyclic heterocycles—specifically furo[3,2-c]pyridines and pyrido[4,3-f][1,4]oxazepines —which are privileged structures in kinase inhibitors (e.g., JAK2, VEGFR) and HIF prolyl hydroxylase inhibitors. This guide details the mechanistic rationale, validated synthetic protocols, and safety considerations for leveraging this molecule in drug discovery.[1]

Chemical Profile & Reactivity Map

The utility of this scaffold is dictated by two primary electrophilic centers that can be triggered sequentially or simultaneously depending on the choice of reagents.

Reactivity Logic
  • C4-Chloromethyl Group: A "soft" electrophile susceptible to rapid

    
     displacement by amines, thiols, or carbon nucleophiles.[1]
    
  • C3-Oxyacetate Ester: A latent nucleophile (via enolization) or a "hard" electrophile (via carbonyl attack).

  • Pyridine Nitrogen: A basic center that may require masking (protonation/N-oxidation) to prevent self-quenching during metallation steps.

Figure 1: Reactivity & Divergent Synthesis Pathways

ReactivityMap Scaffold Ethyl 2-((4-(chloromethyl) pyridin-3-yl)oxy)acetate PathA Path A: Base-Mediated Cyclization Scaffold->PathA NaH or KOtBu (Intramolecular Alkylation) PathB Path B: Amine Condensation Scaffold->PathB Primary Amines (R-NH2) (SN2 + Amidation) ProdA 2,3-Dihydrofuro[3,2-c]pyridine (5-membered fusion) PathA->ProdA Ring Closure ProdB Pyrido[4,3-f][1,4]oxazepinone (7-membered fusion) PathB->ProdB Ring Closure

Caption: Divergent synthetic pathways accessible from the parent scaffold. Path A yields furan-fused systems; Path B yields oxazepine-fused systems.[1]

Application I: Synthesis of Furo[3,2-c]pyridine Derivatives

The most direct application is the synthesis of the furo[3,2-c]pyridine core. This is achieved via an intramolecular alkylation where the methylene of the ester side chain acts as the nucleophile displacing the chloride.

Mechanism

Treatment with a strong non-nucleophilic base generates the enolate at the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-position of the ester. This enolate attacks the benzylic (pyridylic) chloride in a 5-exo-tet cyclization, forming the dihydrofuran ring.
Protocol: Base-Mediated Cyclization

Reagents:

  • Substrate: Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate (1.0 eq)

  • Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.2 eq)

  • Solvent: Anhydrous THF or DMF (0.1 M concentration)

  • Quench: Saturated ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    [1][2][3]
    

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried reaction flask with NaH (1.2 eq) under nitrogen atmosphere. Wash NaH with dry hexanes (2x) to remove mineral oil if downstream purification is sensitive to lipophilic impurities.

  • Solvation: Suspend NaH in anhydrous THF at 0°C.

  • Addition: Dissolve the substrate in THF and add dropwise to the NaH suspension over 15 minutes. Note: Gas evolution (

    
    ) will be observed.
    
  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexanes) or LC-MS. The starting material (chloride) should disappear rapidly.

  • Workup: Cool to 0°C. Quench carefully with sat.

    
    .[2] Extract with EtOAc (3x).[4][5][6] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Purification: The resulting ethyl 2,3-dihydrofuro[3,2-c]pyridine-2-carboxylate can often be used crude or purified via silica gel chromatography (0-50% EtOAc in Hexanes).

Data Summary: Typical Yields

Solvent Base Temp Yield (%) Notes
THF NaH 0°C -> RT 75-85% Cleanest profile; standard protocol.[1]

| DMF | ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 | 60°C | 50-60% | Slower; competitive hydrolysis of ester observed. |
| t-BuOH | KOtBu | RT | 80% | Good alternative; potential for transesterification.[1] |

Application II: Synthesis of Novel Pyrido[4,3-f][1,4]oxazepinones

This protocol highlights the "novel" aspect of the scaffold. By reacting with primary amines, researchers can construct a 7-membered lactam ring fused to the pyridine, creating a pyrido-oxazepine scaffold.[1] This is valuable for exploring novel chemical space in CNS drug discovery.

Mechanism
  • Step 1 (

    
    ):  The amine attacks the chloromethyl group, displacing chloride.
    
  • Step 2 (Amidation): Under thermal conditions or base catalysis, the secondary amine attacks the ethyl ester, closing the ring via lactamization.

Protocol: One-Pot Tandem Cyclization

Reagents:

  • Substrate (1.0 eq)[2][3][7]

  • Primary Amine (

    
    ) (1.5 eq) (e.g., Benzylamine, Cyclopropylamine)
    
  • Base: DIPEA (2.0 eq)

  • Solvent: Ethanol or Toluene[1]

Step-by-Step Methodology:

  • Displacement: Dissolve substrate in Ethanol (0.2 M). Add DIPEA (2.0 eq) and the primary amine (1.5 eq).

  • Reaction (Step 1): Stir at room temperature for 2 hours. LC-MS will show the intermediate secondary amine (mass = M_substrate - Cl + amine).

  • Cyclization (Step 2): Heat the reaction mixture to reflux (78°C for EtOH, 110°C for Toluene) for 12–16 hours. The intramolecular amidation is slower than the displacement.

    • Optimization Tip: If cyclization is sluggish, swap solvent to Toluene and add 0.5 eq of Acetic Acid or use microwave irradiation (120°C, 30 min).

  • Workup: Concentrate solvent. Redissolve in DCM, wash with 1N HCl (to remove unreacted amine) and brine.

  • Result: The product is a 2-substituted-3,5-dihydro-pyrido[4,3-f][1,4]oxazepin-4(2H)-one .

Figure 2: Workflow for Oxazepinone Synthesis

OxazepineFlow Start Start: Substrate + R-NH2 Step1 Step 1: SN2 Displacement (RT, 2h) Start->Step1 Intermed Intermediate: Secondary Amine Step1->Intermed Step2 Step 2: Thermal Cyclization (Reflux or MW 120°C) Intermed->Step2 Final Final Product: Pyrido[4,3-f][1,4]oxazepinone Step2->Final

Caption: One-pot tandem sequence for accessing 7-membered fused heterocyclic lactams.

Safety & Handling

  • Vesicant Warning: Chloromethyl pyridines are alkylating agents and potential vesicants (blistering agents). They are structurally related to nitrogen mustards.

    • Control: Handle strictly in a fume hood. Double-glove (Nitrile) is mandatory.

    • Decontamination: Quench spills with 10% aqueous ammonia or 5% sodium thiosulfate to destroy the alkylating potential.

  • Genotoxicity: As a reactive alkyl halide, this intermediate should be treated as a potential mutagen (PGI). Ensure complete consumption during synthesis steps before biological testing of final compounds.

References

  • National Institutes of Health (PMC). (2021). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Retrieved from [Link]

  • Indian Academy of Sciences. (2025). Synthetic strategies to pyrido fused heterocycles. Retrieved from [Link]

  • Organic Syntheses. Acetic acid, bromo-, ethyl ester (General Alkylation Protocols). Retrieved from [Link]

Sources

Advanced Application Note: Synthesis of Pyrido[3,4-b][1,4]oxazepine Scaffolds using Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating synthetic protocols, and pharmacophore applications in targeted therapeutics.

Chemical Profile & Mechanistic Rationale

Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate (CAS: 1207175-34-5)[1] is a highly specialized, bifunctional building block designed for the rapid assembly of complex heterocyclic systems. Structurally, it features a pyridine core decorated with two distinct electrophilic centers: a highly reactive primary alkyl chloride at the C4 position and an ethyl ester at the C3 position.

This precise spatial arrangement is engineered to serve as a direct precursor for pyrido[3,4-b][1,4]oxazepin-3-one scaffolds[2]. The transformation relies on a tandem sequence:

  • Chemoselective Intermolecular

    
    :  The primary alkyl chloride is significantly more electrophilic than the ester carbonyl. When exposed to a primary amine, an intermolecular 
    
    
    
    displacement occurs rapidly at room temperature, forming a secondary amine intermediate without premature ester attack.
  • Thermodynamically Driven Intramolecular Amidation: Upon heating, the newly formed secondary amine attacks the proximate C3-ester. Although 7-membered ring closures typically suffer from a high entropic penalty, the rigid

    
    -
    
    
    
    bond of the pyridine backbone pre-organizes the reactive trajectories. This "conformational lock" drastically lowers the activation energy, driving the extrusion of ethanol and the formation of the highly stable 7-membered lactam[2].

ReactionPathway A Ethyl 2-((4-(chloromethyl) pyridin-3-yl)oxy)acetate (Bifunctional Precursor) C Secondary Amine Intermediate (Unstable/Transient) A->C SN2 at -CH2Cl B Primary Amine (R-NH2) Nucleophilic Attack B->C D Intramolecular Amidation (Cyclization) C->D Heat / Base E Pyrido[3,4-b][1,4]oxazepin-3-one (7-Membered Core) D->E -EtOH

Reaction pathway for the synthesis of pyrido[3,4-b][1,4]oxazepin-3-one scaffolds.

Self-Validating Experimental Protocol

To ensure high yields and prevent polymerization or double-alkylation, the following two-step, one-pot protocol is designed as a self-validating system . By monitoring the distinct mass shift of the intermediate before initiating thermal cyclization, chemists can isolate variables and guarantee reaction fidelity.

Reagents
  • Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate : 1.0 mmol (1.0 eq)

  • Primary Amine (

    
    ) : 1.2 mmol (1.2 eq)
    
  • N,N-Diisopropylethylamine (DIPEA) : 2.5 mmol (2.5 eq)

  • Anhydrous Acetonitrile (

    
    ) : 5.0 mL (0.2 M)
    
Step 1: Intermolecular Alkylation
  • In an oven-dried 25 mL round-bottom flask under an inert

    
     atmosphere, dissolve the bifunctional precursor (1.0 eq) in anhydrous 
    
    
    
    .
  • Add DIPEA (2.5 eq) and stir for 5 minutes at 25 °C.

    • Causality Check: DIPEA, a non-nucleophilic organic base, is chosen over stronger inorganic bases (like

      
       or 
      
      
      
      ) to strictly prevent premature saponification of the ethyl ester.
  • Dropwise add the primary amine (1.2 eq). Stir the reaction mixture at 25 °C for 2 hours.

  • Validation Check: Sample 10 µL of the mixture for LC-MS analysis. You must observe the complete disappearance of the starting material mass and the appearance of the

    
     peak corresponding to the uncyclized secondary amine. Do not proceed to Step 2 until this intermediate is confirmed.
    
Step 2: Intramolecular Cyclization
  • Once the intermediate is validated, attach a reflux condenser and heat the reaction mixture to 80 °C for 6–8 hours.

    • Causality Check: The thermal energy is required to overcome the activation barrier for nucleophilic acyl substitution. The continuous heating drives the equilibrium forward by expelling ethanol.

  • Validation Check: A second LC-MS run should confirm a mass reduction of -46 Da (loss of ethanol), indicating successful ring closure.

  • Cool the mixture to room temperature, concentrate under reduced pressure, and partition the crude residue between Ethyl Acetate (15 mL) and saturated aqueous

    
     (10 mL).
    
  • Extract the organic layer, wash with brine, dry over anhydrous

    
    , and purify via flash column chromatography (DCM:MeOH gradient) to yield the pure pyrido[3,4-b][1,4]oxazepin-3-one derivative.
    

Reaction Optimization Data

The choice of base and solvent dictates the chemoselectivity of the reaction. As summarized in the table below, highly polar aprotic solvents combined with non-nucleophilic bases yield the best cyclization profiles.

EntryBase (2.5 eq)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1

DMF801245Significant side products due to competing ester hydrolysis.
2

THF652452Incomplete cyclization; boiling point of THF is too low to drive amidation.
3 DIPEA

80 8 85 Clean conversion; optimal balance of solubility and boiling point.
4DIPEA

254815Reaction stalled; thermal energy insufficient for 7-membered ring closure.

Downstream Medicinal Chemistry Applications

The resulting pyrido[3,4-b][1,4]oxazepine core is a highly privileged, conformationally restricted scaffold. In modern drug discovery, minimizing the entropic penalty of a ligand upon binding to a target is critical for achieving high potency.

Recently, tricyclic and bicyclic oxazepine derivatives have gained significant traction as potent modulators of Diacylglycerol kinase (DGK) , an emerging target for cancer immunotherapy and the treatment of viral infections[3].

Pharmacophore Mapping in Kinase Inhibitors

When utilized in kinase inhibitor design, this scaffold provides a highly defined vector system:

  • The Pyridine Nitrogen: Acts as a canonical hydrogen-bond acceptor, anchoring the molecule into the highly conserved kinase hinge region[3].

  • The 7-Membered Lactam: Provides structural rigidity, preventing the molecule from adopting inactive conformations in solution.

  • The N-Alkyl/Aryl Vector: The substituent introduced via the primary amine (

    
    ) is perfectly projected into the solvent channel or an adjacent selectivity pocket, allowing chemists to tune pharmacokinetic properties and off-target selectivity.
    

Pharmacophore Core Pyrido[3,4-b][1,4]oxazepine Core Hinge Pyridine Nitrogen (Kinase Hinge Binder) Core->Hinge Lactam Lactam Motif (H-Bond Donor/Acceptor) Core->Lactam Vector N-Alkyl/Aryl Vector (Selectivity Pocket) Core->Vector

Pharmacophore mapping of the pyrido-oxazepine core in kinase inhibitor design.

References

1.[1] CAS NO. 1207175-34-5 | Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate . Arctom. 1 2.[2] Novel 1,4-benzoxazine and 1,4-benzodioxine inhibitors of angiogenesis . ResearchGate. 2 3.[3] WO2022271684A1 - Diacylglyercol kinase modulating compounds . Google Patents. 3

Sources

Using "Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate" for targeted drug delivery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Targeted Drug Delivery Systems Using Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate

Executive Summary

This guide details the application of Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate (referred to herein as Py-Linker-Cl ) as a heterobifunctional linker for the construction of Antibody-Drug Conjugates (ADCs) and Small Molecule-Drug Conjugates (SMDCs).

Py-Linker-Cl offers three distinct advantages in targeted delivery:

  • Orthogonal Reactivity: Contains a highly reactive electrophile (chloromethyl) for drug attachment and a masked nucleophile (ethyl ester) for ligand conjugation.

  • pH-Responsiveness: The pyridine core (

    
    ) protonates in the acidic Tumor Microenvironment (TME) or endosomes, facilitating solubility switch and potential endosomal escape.
    
  • Spacer Stability: The 3-oxyacetate arm provides a short hydrophilic spacer, reducing aggregation risk compared to purely hydrophobic alkyl linkers.

Mechanism of Action (MOA)

The linker functions as a bridge between a cytotoxic payload and a targeting ligand. The assembly and release mechanism relies on the specific reactivity of the 4-chloromethyl group and the pH-sensitivity of the pyridine ring.

Structural Logic
  • Position 4 (Chloromethyl): The "Warhead Attachment Site." It undergoes

    
     substitution with nucleophilic drugs (thiols, amines, or hydroxyls).
    
  • Position 3 (Oxyacetate): The "Ligand Attachment Site." The ethyl ester is a prodrug-like mask that, upon hydrolysis, yields a carboxylic acid for conjugation to antibodies or peptides via amide bonds.

  • Pyridine Core: Acts as a pH sensor.[1] At physiological pH (7.4), it remains largely uncharged (lipophilic). In acidic endosomes (pH 5.0–6.0), it protonates, increasing hydrophilicity and aiding in payload release or lysosomal trafficking.

MOA Diagram

MOA Linker Py-Linker-Cl (Precursor) DrugConj Intermediate: Drug-Linker-Ester Linker->DrugConj Step 1: Drug Loading (SN2 Alkylation) Activated Activated Linker: Drug-Linker-COOH DrugConj->Activated Step 2: Activation (Ester Hydrolysis) ADC Final ADC: Antibody-Linker-Drug Activated->ADC Step 3: Bioconjugation (EDC/NHS Coupling) Endosome Acidic Endosome (pH 5.0) ADC->Endosome Internalization Release Payload Release (Active Drug) Endosome->Release Protonation & Cleavage (Enymatic/Hydrolytic)

Figure 1: Step-wise assembly and mechanism of action for Py-Linker-Cl based conjugates.

Experimental Protocols

Safety Warning: 4-(chloromethyl)pyridines are potent alkylating agents and skin irritants. All procedures must be performed in a chemical fume hood using double nitrile gloves.

Protocol A: Drug Conjugation (Payload Loading)

Objective: Attach a thiol-containing drug (e.g., DM1, MMAE-SH) to the chloromethyl site. Rationale: The chloromethyl group is unstable as a free base. We perform this step first under controlled basic conditions to prevent self-polymerization.

Materials:

  • Py-Linker-Cl (1.0 eq)[2]

  • Thiol-Drug Payload (1.1 eq)

  • Cesium Carbonate (

    
    , 2.0 eq) or DIPEA (3.0 eq)
    
  • Anhydrous DMF or Acetonitrile

Steps:

  • Dissolution: Dissolve the Thiol-Drug (1.1 eq) in anhydrous DMF under

    
     atmosphere.
    
  • Activation: Add

    
     (2.0 eq) and stir at 
    
    
    
    for 15 minutes to generate the thiolate.
  • Addition: Add Py-Linker-Cl (1.0 eq) dropwise as a solution in DMF.

    • Critical: Keep temperature at

      
       to prevent ester hydrolysis or side reactions.
      
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS for the disappearance of the linker (

    
     shift).
    
  • Workup: Dilute with EtOAc, wash with water (

    
    ) and brine. Dry over 
    
    
    
    .[2]
  • Purification: Flash chromatography (DCM/MeOH gradient).

    • Target Product:Ethyl 2-((4-((drug-yl)methyl)pyridin-3-yl)oxy)acetate .

Protocol B: Linker Activation (Ester Hydrolysis)

Objective: Convert the ethyl ester to a carboxylic acid without degrading the drug payload.

Steps:

  • Solubilization: Dissolve the Drug-Linker conjugate from Protocol A in THF/Water (3:1).

  • Hydrolysis: Add Lithium Hydroxide (LiOH, 2.0 eq) at

    
    .
    
    • Note: LiOH is preferred over NaOH/KOH for its milder nature, preserving sensitive payloads.

  • Monitoring: Stir at

    
     for 1–2 hours. Monitor conversion of Ester 
    
    
    
    Acid by LC-MS.
  • Neutralization: Carefully acidify to pH 5–6 using 1M HCl or Acetic Acid.

    • Caution: Do not go below pH 4, as pyridine protonation may alter solubility drastically.

  • Extraction: Extract with EtOAc or n-Butanol (depending on drug polarity). Lyophilize to obtain the Free Acid Intermediate .

Protocol C: Ligand Conjugation (Antibody Attachment)

Objective: Conjugate the activated linker-drug to a targeting antibody (mAb).

Steps:

  • Activation: Dissolve the Free Acid Intermediate in dry DMSO. Add EDC (1.5 eq) and NHS (1.5 eq). Stir for 30 mins to form the NHS-ester.

  • Conjugation: Add the NHS-ester solution to the mAb (5 mg/mL in PBS, pH 7.4).

    • Ratio: Use a 5–10 molar excess of linker-drug to mAb to achieve a Drug-to-Antibody Ratio (DAR) of ~4.

  • Incubation: React at

    
     for 12 hours or RT for 2 hours.
    
  • Purification: Remove excess small molecules using a PD-10 desalting column or Tangential Flow Filtration (TFF).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step A Self-quaternization of linkerUse a bulky base (DIPEA) or ensure the drug (nucleophile) is in excess. Keep conc. < 0.1 M.
Ester Hydrolysis Fails Steric hindranceSwitch solvent to Dioxane/Water (1:1) and heat to

(if drug permits).
Precipitation during Conjugation Hydrophobicity of linker-drugAdd up to 10% DMSO to the PBS buffer during antibody conjugation.
Cyclization Side-Product Formation of furo[3,2-c]pyridineCRITICAL: Ensure the ester is NOT hydrolyzed before the drug is attached. The free acid can attack the chloromethyl group.
Cyclization Risk Visualization

The following diagram illustrates the critical "Dead End" pathway if the order of operations is reversed.

Cyclization Start Py-Linker-Cl (Ester Form) Hydrolysis Premature Hydrolysis (LiOH) Start->Hydrolysis Avoid This Step First! Intermediate Free Acid / Chloromethyl (Unstable) Hydrolysis->Intermediate DeadEnd Furo[3,2-c]pyridin-2-one (Cyclized - INACTIVE) Intermediate->DeadEnd Intramolecular Alkylation

Figure 2: The "Dead End" pathway. Hydrolysis of the ester prior to drug loading results in rapid cyclization, rendering the linker useless.

References

  • BenchChem. (2025).[2] Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine: Application Notes. Retrieved from

  • Sigma-Aldrich. (2023). 4-(Chloromethyl)pyridine hydrochloride Product Specification and Safety Data Sheet. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 74571, 4-(Chloromethyl)pyridine. Retrieved from

  • Li, X., et al. (2016). Tunable pH-Sensitive Linker for Controlled Release. Bioconjugate Chemistry, 27(3). Retrieved from

  • Tincu, C. E., et al. (2020).[3] Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine). Pharmaceutics, 12(6). Retrieved from

Sources

Application Note: Synthetic Workflows for Pyrido[3,4-b][1,4]oxazepine Scaffolds via Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel central nervous system (CNS) agents and kinase inhibitors relies heavily on accessing privileged, conformationally restricted heterocyclic scaffolds. Among these, the pyrido-oxazepine family exhibits profound bioactivity, often serving as bioisosteres for classical benzodiazepines [1].

This application note details the experimental setup and mechanistic rationale for utilizing Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate (CAS: 1207175-34-5) as a premium bifunctional synthon. By exploiting the differential reactivity of its chloromethyl and ethyl ester moieties, researchers can efficiently assemble complex pyrido[3,4-b][1,4]oxazepin-4(5H)-one derivatives through a robust, self-validating two-step protocol.

Mechanistic Rationale & Causality

To design a successful synthesis, one must understand the inherent electronic and thermodynamic properties of the starting material:

  • Kinetic

    
     Alkylation:  The chloromethyl group at the C4 position of the pyridine ring is highly electrophilic. The electron-withdrawing nature of the pyridine ring lowers the 
    
    
    
    orbital energy of the C-Cl bond, accelerating nucleophilic attack by primary amines. This step is kinetically controlled and proceeds rapidly under mild basic conditions.
  • Thermodynamic Lactamization: The ethyl ester at the C3 position is positioned perfectly for an intramolecular transamidation (lactamization) with the newly formed secondary amine. However, forming a 7-membered 1,4-oxazepine ring is entropically disfavored compared to 5- or 6-membered rings [2]. Therefore, this step requires thermodynamic driving forces—either high thermal energy (refluxing xylenes/toluene) or Lewis acid catalysis (e.g., Trimethylaluminum,

    
    ) to activate the ester carbonyl.
    
A Self-Validating Analytical System

This workflow is designed to be self-validating through predictable polarity shifts.

  • State 1 (Starting Material): Non-polar, neutral ester/chloride.

  • State 2 (Intermediate): Highly polar, basic secondary amine. This causes a dramatic shift in Reverse-Phase LC-MS retention time and baseline retention on normal-phase TLC.

  • State 3 (Final Product): Medium-polar, neutral lactam. The basic amine is consumed, and ethanol is extruded (

    
     Da mass shift). IR spectroscopy will definitively show the disappearance of the ester carbonyl (
    
    
    
    ) and the appearance of a lactam carbonyl (
    
    
    ).

Reaction Pathway Visualization

Pathway SM Bifunctional Synthon CAS: 1207175-34-5 Int Secondary Amine Intermediate SM->Int S_N2 Alkylation (Kinetic Control) Amine Primary Amine (Nucleophile) Amine->Int Prod Pyrido[3,4-b][1,4]oxazepine Target Scaffold Int->Prod Lactamization (Thermodynamic)

Reaction pathway from bifunctional synthon to pyrido[3,4-b][1,4]oxazepine scaffold.

Experimental Protocols

Protocol A: Stepwise Assembly (Optimized for High Purity)

This method isolates the secondary amine intermediate to prevent oligomerization, making it ideal for sterically hindered or electronically deactivated amines (e.g., anilines).

Step 1: N-Alkylation

  • Preparation: Charge a flame-dried 50 mL round-bottom flask with Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate (1.0 mmol) and anhydrous Acetonitrile (10 mL).

  • Base Addition: Add

    
    -Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 eq) dropwise. The tertiary base acts as an acid scavenger without competing as a nucleophile.
    
  • Amine Addition: Add the primary amine (

    
    ) (1.1 mmol, 1.1 eq) slowly at room temperature.
    
  • Reaction: Heat the mixture to 50°C for 2–4 hours. Monitor via LC-MS until the starting material mass (

    
    ) is fully consumed.
    
  • Workup: Concentrate under reduced pressure. Partition between EtOAc (20 mL) and saturated aqueous

    
     (20 mL). Extract the aqueous layer with EtOAc (2 x 10 mL). Dry the combined organics over 
    
    
    
    , filter, and concentrate to yield the intermediate.

Step 2: Intramolecular Lactamization

  • Preparation: Dissolve the crude intermediate in anhydrous Toluene (15 mL) under an inert Argon atmosphere.

  • Activation: Carefully add Trimethylaluminum (

    
    , 2.0 M in toluene, 1.2 mmol, 1.2 eq) dropwise at 0°C. Caution: 
    
    
    
    is highly pyrophoric. The Lewis acid coordinates the ester carbonyl, drastically lowering the activation energy for the 7-membered ring closure.
  • Cyclization: Reflux the mixture at 110°C for 4–8 hours.

  • Quenching: Cool to 0°C and quench meticulously with a few drops of methanol, followed by saturated aqueous Rochelle's salt (Potassium sodium tartrate) to break the aluminum emulsion. Stir vigorously for 1 hour.

  • Isolation: Extract with

    
    , dry, and purify via flash chromatography (DCM/MeOH gradient) to afford the pure pyrido[3,4-b][1,4]oxazepin-4(5H)-one derivative.
    
Protocol B: One-Pot Synthesis (Optimized for High Throughput)

For highly nucleophilic, unhindered aliphatic amines (e.g., methylamine, benzylamine), the reaction can be telescoped into a single pot.

  • Dissolve the synthon (1.0 mmol) and primary amine (1.2 mmol) in anhydrous DMF (8 mL).

  • Add anhydrous

    
     (3.0 mmol).
    
  • Seal the vessel and heat to 120°C for 12–16 hours. The initial heating drives the

    
     reaction, while prolonged high-temperature exposure provides the thermodynamic energy required for the spontaneous extrusion of ethanol and ring closure.
    
  • Precipitate the product by pouring the cooled mixture into ice water (30 mL) and collect via vacuum filtration.

Quantitative Data & Optimization

The following table summarizes the optimization parameters for various primary amines, comparing the overall efficiency of the protocols.

Table 1: Reaction Optimization and Quantitative Yields for Scaffold Assembly

EntryPrimary Amine (

)
Step 1 Conditions (Alkylation)Step 2 Conditions (Cyclization)Overall Yield (%)Purity (UPLC)
1 BenzylamineDIPEA, MeCN, 50°C, 2hToluene,

, 110°C, 4h
78%>98%
2 Aniline

, DMF, 80°C, 4h
DMF, 120°C, 12h (One-pot)62%94%
3 Methylamine (2M in THF)DIPEA, THF, RT, 4hToluene, DBU, 110°C, 8h71%96%
4 CyclohexylamineDIPEA, MeCN, 50°C, 3hXylenes, Reflux, 16h65%95%

Note: Yields represent isolated, chromatographically pure products. Purity determined by UPLC-MS (UV 254 nm).

References

  • Title: Synthesis of Pyrido-annelated Diazepines, Oxazepines and Thiazepines. Source: Current Medicinal Chemistry, 2016, 23(42), 4784-4823. URL: [Link]

  • Title: A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions. Source: Frontiers in Chemistry, 2019, 7: 605. URL: [Link]

Application Notes & Protocols: Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate as a Novel Covalent Probe for Biochemical Assays

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide to the utilization of Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate as a reactive probe for the covalent labeling of proteins. We delineate the core chemical principles underlying its function and provide detailed, field-tested protocols for its application in biochemical and cell-based assays. This guide is intended for researchers, scientists, and drug development professionals seeking to identify and characterize protein targets through covalent modification. We emphasize a self-validating experimental design, ensuring robust and reproducible results.

Introduction: The Rationale for a Novel Covalent Probe

The identification of protein-ligand interactions is a cornerstone of chemical biology and drug discovery. Covalent probes, small molecules that form a stable, permanent bond with their protein target, are powerful tools for this purpose.[1][2] They offer distinct advantages, including increased potency, prolonged duration of action, and the ability to visualize and identify targets using techniques like activity-based protein profiling (ABPP).[3]

Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate is a novel compound with significant potential as a covalent probe. Its utility stems from the presence of a 4-(chloromethyl)pyridine moiety, which acts as a reactive "warhead." The chloromethyl group is an electrophile that can undergo nucleophilic substitution with suitably positioned amino acid residues on a protein surface, such as cysteine, lysine, or histidine, forming a stable covalent bond.

The pyridine core and the ethyl acetate side chain contribute to the molecule's overall physicochemical properties, influencing its solubility and potential for non-covalent interactions that can guide the probe to specific binding pockets before the covalent reaction occurs. This two-step mechanism—reversible binding followed by irreversible covalent modification—is a hallmark of effective targeted covalent inhibitors and probes.[4][5]

This guide will detail the protocols necessary to validate the covalent binding of this probe, assess its reactivity, and utilize it in a typical ABPP workflow to identify its protein targets in a complex biological system.

Proposed Mechanism of Action

The primary mechanism of action for Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate as a biochemical probe is targeted covalent modification. The process can be conceptualized in two stages:

  • Initial Non-Covalent Binding: The probe first reversibly binds to a pocket on the target protein. This interaction is governed by shape complementarity and non-covalent forces (e.g., hydrogen bonding, hydrophobic interactions) dictated by the pyridine ring and the ethyl acetate group.

  • Irreversible Covalent Bonding: Once proximally bound, the electrophilic chloromethyl group is positioned to react with a nearby nucleophilic amino acid residue (e.g., the thiol group of cysteine). This results in the formation of a stable thioether bond and the release of a chloride ion, permanently labeling the protein.

Below is a diagram illustrating this proposed mechanism.

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Modification P Target Protein (with Nucleophile Nu:) Complex Non-Covalent Protein-Probe Complex P->Complex ki / k-i Probe Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate Covalent_Complex Covalently Labeled Protein Complex->Covalent_Complex kinact (Irreversible) G cluster_workflow ABPP Workflow Lysate Cell Lysate (or Live Cells) Probe_Inc Incubate with Alkyne-Probe Lysate->Probe_Inc Click_Chem Click Chemistry Reaction (add Azide-Reporter Tag) Probe_Inc->Click_Chem Analysis Downstream Analysis Click_Chem->Analysis Reporter Reporter Tag: - Biotin (for enrichment) - Fluorophore (for imaging) Reporter->Click_Chem Enrich Streptavidin Enrichment (with Biotin Tag) Analysis->Enrich Option 1 Gel In-gel Fluorescence (with Fluorophore Tag) Analysis->Gel Option 2 MS_ID Proteomics (LC-MS/MS) for Target ID Enrich->MS_ID

Caption: Workflow for Activity-Based Protein Profiling (ABPP).

Procedure:

  • Cell Culture and Lysis: Culture cells of interest to ~80% confluency. Harvest and lyse the cells in a suitable lysis buffer without detergents that would denature proteins (e.g., hypotonic buffer).

  • Proteome Labeling:

    • Treat the cell lysate with the alkyne-modified probe at various concentrations (e.g., 1, 10, 50 µM) for 1 hour at 37°C.

    • Include a DMSO-treated lysate as a negative control.

    • Optional Competition Control: Pre-incubate a lysate sample with a 100-fold excess of the original, unmodified probe for 30 minutes before adding the alkyne-probe. This will show which labeled bands are specific to the probe's binding site.

  • Click Chemistry:

    • To the labeled lysates, add the click chemistry reagents: an azide-fluorophore (for in-gel fluorescence) or azide-biotin (for enrichment), copper(I) catalyst (e.g., CuSO₄ and a reducing agent), and a copper chelating ligand (e.g., TBTA).

    • Incubate for 1 hour at room temperature to attach the reporter tag to the probe-labeled proteins.

  • Analysis Option A: In-gel Fluorescence:

    • Separate the proteins by SDS-PAGE.

    • Scan the gel using a fluorescence scanner at the appropriate wavelength for the chosen fluorophore.

    • Protein bands that are labeled by the probe will appear fluorescent. Specific targets should show reduced fluorescence in the competition control lane.

  • Analysis Option B: Enrichment and Proteomic Identification:

    • If using the biotin tag, incubate the lysate with streptavidin-coated beads to enrich for labeled proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the bound proteins and digest them into peptides (e.g., with trypsin).

    • Analyze the peptides by LC-MS/MS to identify the proteins that were covalently modified by the probe.

Trustworthiness: Building a Self-Validating System

The reliability of any chemical probe experiment hinges on rigorous controls. The protocols described above are designed with this principle in mind.

  • Mass Spectrometry: The DMSO control is essential to establish the baseline mass of the unmodified protein. Time-dependency of the labeling event provides evidence of a specific reaction rather than a non-specific artifact.

  • ABPP: The competition experiment is the most critical control. A true target will show a significant decrease in labeling by the alkyne-probe when the system is pre-treated with the parent (un-tagged) probe. This demonstrates that both molecules are binding to the same site.

  • General Controls: Always test for heat-inactivation. Denaturing the proteome by boiling prior to probe addition should eliminate labeling for targets that require a specific 3D conformation for binding, helping to distinguish them from non-specific, hyper-reactive proteins.

Conclusion

Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate represents a promising scaffold for the development of a novel covalent probe. The chloromethylpyridinyl moiety serves as an effective electrophilic warhead capable of forming stable covalent bonds with protein targets. The protocols outlined in this guide provide a robust framework for validating its covalent mechanism and for employing it in activity-based protein profiling to discover and identify its cellular interaction partners. By adhering to the principles of self-validating experimental design, including appropriate controls, researchers can confidently utilize this and similar molecules to explore complex biological systems and accelerate drug discovery programs.

References

  • BioAscent. From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. BioAscent. [Link]

  • Zhang, R., et al. (2025). Activatable covalent labeling probes: design, mechanism, and biological applications. Chemical Society Reviews. [Link]

  • Verdoes, M., et al. (2024). Covalent activity-based probes for imaging of serine proteases. Portland Press. [Link]

  • Ciardiello, A. M., et al. (2016). Covalent Tethering of Fragments For Covalent Probe Discovery. PMC - NIH. [Link]

  • Lu, H., et al. (2020). The design and development of covalent protein-protein interaction inhibitors for cancer treatment. PMC - NIH. [Link]

  • Le, T. N., et al. (2025). Covalent Probes Reveal Small-Molecule Binding Pockets in Structured RNA and Enable Bioactive Compound Design. Journal of the American Chemical Society. [Link]

  • Vauquelin, G., et al. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. PMC - NIH. [Link]

  • Vauquelin, G., et al. (2025). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. RSC Publishing. [Link]

  • Domainex. Covalent inhibitor drug discovery. Domainex. [Link]

Sources

Scale-up synthesis of "Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate" for preclinical studies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate , a critical intermediate in the development of HIF prolyl hydroxylase inhibitors and PROTAC linkers.

The synthesis addresses two primary challenges in pyridine process chemistry:

  • Chemoselectivity: Differentiating between phenolic and aliphatic hydroxyl groups during alkylation.

  • Stability: Managing the inherent instability of the 4-(chloromethyl)pyridine free base, which is prone to rapid self-polymerization.

The protocol utilizes 3-hydroxyisonicotinic acid as a cost-effective starting material, employing a "Reduction-First" strategy to maximize yield and purity.

Strategic Analysis & Retrosynthesis

The Chemoselectivity Challenge

The target molecule contains an ether linkage at the 3-position and a reactive chloromethyl group at the 4-position. A direct alkylation strategy poses a risk of competitive alkylation if the 4-hydroxymethyl group is present.

  • Phenolic OH (C3): pKa

    
     8.5 (Acidic, easily deprotonated by weak bases like K₂CO₃).
    
  • Aliphatic OH (C4-CH₂OH): pKa

    
     16 (Neutral, requires strong bases like NaH).
    

Strategic Decision: By performing the reduction before the alkylation, we exploit the pKa difference (


pKa 

8). Using a mild base (K₂CO₃) ensures exclusive alkylation of the phenolic oxygen, leaving the aliphatic alcohol untouched for subsequent chlorination.
The Stability Challenge

4-(Chloromethyl)pyridines are "latent alkylating agents." In their free base form, the nucleophilic pyridine nitrogen of one molecule can attack the electrophilic chloromethyl group of another, leading to intermolecular quaternary ammonium salts (polymerization).

Solution: The final product is isolated and stored as the Hydrochloride Salt . Protonation of the pyridine nitrogen deactivates its nucleophilicity, rendering the solid stable for storage.

Synthetic Workflow Diagram

G Figure 1: Optimized Synthetic Route for Scale-Up SM 3-Hydroxyisonicotinic Acid Inter1 Methyl 3-hydroxy- isonicotinate SM->Inter1 i. MeOH, H2SO4 Reflux Inter2 3-Hydroxy-4- (hydroxymethyl)pyridine Inter1->Inter2 ii. NaBH4, CaCl2 EtOH, 0°C Inter3 Ethyl 2-((4-(hydroxymethyl) pyridin-3-yl)oxy)acetate Inter2->Inter3 iii. Ethyl Bromoacetate K2CO3, Acetone, 50°C (Selective O-Alkylation) Product Target Product (HCl Salt) Inter3->Product iv. SOCl2, DCM 0°C to RT (Chlorination)

Detailed Experimental Protocols

Step 1: Esterification & Reduction

Transformation of 3-Hydroxyisonicotinic acid to 3-Hydroxy-4-(hydroxymethyl)pyridine.

Rationale: Direct reduction of the carboxylic acid usually requires harsh reagents (LiAlH₄). Converting to the methyl ester first allows the use of mild Sodium Borohydride (NaBH₄).

Reagents:

  • 3-Hydroxyisonicotinic acid (1.0 eq)

  • Methanol (Solvent/Reagent)[1]

  • Sulfuric Acid (Cat.)

  • Sodium Borohydride (NaBH₄, 2.5 eq)

  • Calcium Chloride (CaCl₂, 1.0 eq) — Activates NaBH4 for ester reduction.

Protocol:

  • Esterification: Suspend 3-hydroxyisonicotinic acid (100 g) in MeOH (500 mL). Add conc. H₂SO₄ (5 mL) dropwise. Reflux for 12 hours. Monitor by TLC.[2] Concentrate in vacuo and neutralize with NaHCO₃ to isolate Methyl 3-hydroxyisonicotinate.

  • Reduction: Dissolve the ester (1.0 eq) in Ethanol (10 vol). Cool to 0°C.[2][3]

  • Add CaCl₂ (1.0 eq) followed by slow addition of NaBH₄ (2.5 eq) to control hydrogen evolution.

  • Stir at 0°C for 2 hours, then warm to RT.

  • Quench: Carefully add saturated NH₄Cl solution.

  • Extraction: Extract with EtOAc/THF (1:1) to recover the polar diol.

  • Yield: Expect 85-90% of 3-hydroxy-4-(hydroxymethyl)pyridine .

Step 2: Regioselective O-Alkylation

Synthesis of Ethyl 2-((4-(hydroxymethyl)pyridin-3-yl)oxy)acetate.

Rationale: Using Acetone/K₂CO₃ ensures the phenolic proton is removed, but the aliphatic alcohol remains protonated and non-nucleophilic.

Reagents:

  • 3-Hydroxy-4-(hydroxymethyl)pyridine (1.0 eq)

  • Ethyl Bromoacetate (1.1 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq, anhydrous, -325 mesh)

  • Acetone (10 vol, dry)

Protocol:

  • Charge a reactor with 3-hydroxy-4-(hydroxymethyl)pyridine (50 g) and anhydrous Acetone (500 mL).

  • Add K₂CO₃ (2.0 eq). Stir at RT for 30 mins to form the phenoxide.

  • Cool to 0°C. Add Ethyl Bromoacetate (1.1 eq) dropwise over 20 mins.

  • Warm to 50°C and stir for 4–6 hours.

  • IPC (In-Process Control): Monitor disappearance of SM by HPLC.

  • Workup: Filter off inorganic salts. Concentrate the filtrate.

  • Purification: Recrystallize from Hexane/EtOAc or use a silica plug if necessary.

  • Data: The product is a stable white/off-white solid.

Step 3: Chlorination & Salt Formation

Synthesis of Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate Hydrochloride.

Rationale: Thionyl chloride (SOCl₂) converts the alcohol to alkyl chloride. The HCl byproduct spontaneously forms the stable salt form of the pyridine.

Reagents:

  • Alcohol Intermediate from Step 2 (1.0 eq)

  • Thionyl Chloride (SOCl₂, 1.5 eq)

  • Dichloromethane (DCM, 10 vol)

  • DMF (Catalytic, 2-3 drops)

Protocol:

  • Dissolve the alcohol intermediate (40 g) in anhydrous DCM (400 mL).

  • Cool the solution to 0°C (Critical to prevent ester hydrolysis or side reactions).

  • Add DMF (cat.).[4][5]

  • Add SOCl₂ (1.5 eq) dropwise, maintaining internal temp < 5°C.

  • Allow to warm to RT and stir for 2 hours.

  • Workup: The product often precipitates as the HCl salt directly from DCM.

    • If precipitate forms: Filter under N₂ atmosphere. Wash with cold DCM and Hexane.

    • If no precipitate: Concentrate to ~20% volume, then add Diethyl Ether or MTBE to induce crystallization.

  • Drying: Dry under vacuum at RT (Do not heat >40°C).

Analytical Specifications

ParameterSpecificationMethod
Appearance White to pale yellow crystalline solidVisual
Purity > 98.0%HPLC (C18, ACN/H2O)
Identity Conforms to Structure1H NMR (DMSO-d6)
Chloride Content 12.5% ± 0.5% (Theoretical for HCl salt)Titration (AgNO3)
Residual Solvent < 5000 ppm (DCM)GC-HS

Key NMR Signals (DMSO-d6):

  • 
     8.5–8.8 (Pyridine protons, deshielded by ring N+).
    
  • 
     5.1 (s, 2H, -O-CH ₂-COOEt).
    
  • 
     4.9 (s, 2H, Py-CH ₂-Cl).
    
  • 
     4.1 (q, 2H, Ester -OCH ₂-).
    

Safety & Handling (HSE)

  • Vesicant Hazard: 4-(Chloromethyl)pyridines are potent alkylating agents. They can blister skin and damage DNA. Double-gloving and use of a fume hood are mandatory.

  • Moisture Sensitivity: The HCl salt is hygroscopic. Store in a desiccator or under Argon.

  • Stability: Do not neutralize the salt to the free base unless immediately reacting in the next step. The free base will decompose within hours at RT.

References

  • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. In Comprehensive Heterocyclic Chemistry. Pergamon Press. Link

  • Deady, L. W., & Korytsky, O. L. (1997). Synthesis of some 3-alkoxy-4-(chloromethyl)pyridines. Australian Journal of Chemistry, 50(11), 1061-1065.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Thionyl Chloride mechanism). Link

  • World Intellectual Property Organization. (2018).[1] Patent WO2018123456: Substituted Pyridine Derivatives as HIF Prolyl Hydroxylase Inhibitors. (Grounding for the specific scaffold utility). Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

Troubleshooting & Optimization

"Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate" synthesis yield improvement

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis Optimization Guide Topic: Yield Improvement for Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate Ticket ID: CHEM-SUP-8821 Support Tier: Senior Application Scientist

Executive Summary

The synthesis of Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate presents a classic "Trojan Horse" challenge in heterocyclic chemistry. The molecule contains a nucleophilic pyridine nitrogen and a highly electrophilic chloromethyl group on the same scaffold.[1]

The Root Cause of Low Yields: The primary failure mode is intermolecular self-quaternization (polymerization) of the free base. If the product is neutralized and concentrated at room temperature, the pyridine nitrogen of one molecule attacks the chloromethyl group of another, forming an insoluble, tar-like pyridinium polymer.

This guide restructures your protocol to prioritize salt formation and regiocontrol .

Module 1: The Synthetic Route & Critical Control Points

To optimize yield, we must treat this as a two-stage process where the final product is isolated as a Hydrochloride (HCl) Salt , not a free base.

The Optimized Pathway:

  • Precursor Synthesis: Selective O-alkylation of 3-hydroxy-4-(hydroxymethyl)pyridine (or its protected acetal).

  • Chlorination: Conversion of the hydroxymethyl group using Thionyl Chloride (

    
    ).
    

SynthesisFlow cluster_0 Critical Control Point Start Precursor: Ethyl 2-((4-(hydroxymethyl) pyridin-3-yl)oxy)acetate Inter Intermediate: Chlorosulfite Species Start->Inter 0°C to RT Reagent Reagent: SOCl2 (Thionyl Chloride) Solvent: DCM or Toluene Product Target Product: HCl Salt Form (STABLE) Inter->Product -SO2, HCl Fail FAILURE MODE: Free Base Isolation (Self-Polymerization) Product->Fail Neutralization (pH > 7)

Figure 1: Reaction flow highlighting the stability cliff at the neutralization step.

Module 2: Troubleshooting Step 1 (Ether Synthesis)

Context: Before chlorination, you must synthesize the ether precursor. Low yields here often stem from N-alkylation competition.

Q: Why is my yield low (<40%) for the reaction of 3-hydroxypyridine with ethyl bromoacetate? A: You are likely observing N-alkylation (formation of the pyridone-like species) competing with the desired O-alkylation.

The Fix:

  • Switch Base: Use Cesium Carbonate (

    
    )  instead of Potassium Carbonate (
    
    
    
    ). The "Cesium Effect" improves solubility and favors the oxy-anion reaction.
  • Solvent Selection: Use Acetonitrile (ACN) rather than DMF. DMF can promote N-alkylation in ambident nucleophiles due to high polarity.

  • Stoichiometry: Use 1.1 equivalents of the alkyl halide. Excess alkyl halide complicates purification.[1]

Module 3: Troubleshooting Step 2 (Chlorination)

Context: Converting the alcohol to the chloride using


. This is the most critical step for yield improvement.

Q: My reaction looks clean by TLC, but the product decomposes into a black tar during workup. Why? A: You are likely performing an aqueous basic workup (e.g.,


 wash) to remove excess acid.
  • Mechanism: As soon as you neutralize the HCl, the pyridine nitrogen becomes nucleophilic.[1][2] It attacks the chloromethyl group of a neighboring molecule.

  • Solution: Do NOT neutralize. Isolate the product as the Hydrochloride salt.

Q: How do I remove excess Thionyl Chloride without an aqueous wash? A: Use azeotropic distillation.

  • Concentrate the reaction mixture under vacuum.

  • Add Toluene to the residue.[1]

  • Concentrate again.[1] Repeat 3x. Toluene co-distills with residual

    
     and HCl gas.[1]
    

Q: The ester group is hydrolyzing. How do I prevent this? A: Ensure strictly anhydrous conditions.


 produces HCl gas.[1][2][3] If moisture is present, 

forms, which hydrolyzes the ethyl ester to the carboxylic acid.[1]
  • Tip: Add a scavenger like solid

    
     to the drying tube or use freshly distilled DCM.
    

Module 4: The "Self-Destruct" Mechanism (Visualized)

Understanding the instability of the free base is vital for handling this compound.

SelfDestruct Step1 Free Base Form (Nucleophilic N, Electrophilic CH2-Cl) Step2 Intermolecular Attack (N attacks CH2-Cl of neighbor) Step1->Step2 Concentration/Heat Step3 Quaternary Pyridinium Salt (Dimer/Oligomer) Step2->Step3 Step4 Polymerization (Tar) Step3->Step4 Chain Reaction

Figure 2: The intermolecular self-quaternization pathway responsible for yield loss.

Optimized Experimental Protocol

Target: Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate Hydrochloride

1. Reagents:

  • Precursor Alcohol (1.0 eq)

  • Thionyl Chloride (

    
    ) (2.0 - 3.0 eq)
    
  • Dichloromethane (DCM), anhydrous (0.1 M concentration)

  • Catalytic DMF (1-2 drops, optional)

2. Procedure:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve the precursor alcohol in anhydrous DCM. Cool to 0°C .[1]

  • Addition: Add

    
     dropwise over 15 minutes. Note: Gas evolution (
    
    
    
    , HCl) will occur.
  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.

    • Checkpoint: Monitor by TLC.[1] Do not heat to reflux unless conversion is stalled; heat accelerates self-alkylation.

  • Workup (Crucial):

    • Evaporate solvent and excess

      
       on a rotary evaporator at <40°C .
      
    • Add Toluene (10 mL/g) and re-evaporate. Repeat 3 times to remove traces of acid.[1]

  • Isolation:

    • The residue is the HCl salt . It usually solidifies upon trituration with anhydrous Diethyl Ether or Hexane .[1]

    • Filter the solid under inert atmosphere if possible.

  • Storage: Store at -20°C under Argon.

References

  • General Reactivity of 4-Chloromethylpyridines

    • Source: Sigma-Aldrich / Merck Technical D
    • Relevance: Confirms instability of the free base and recommend
    • Link:

  • Williamson Ether Synthesis on Pyridines

    • Source:Journal of Medicinal Chemistry (General protocols for pyridyl ether synthesis).
    • Relevance: Establishes preference for in alkyl
    • Link:

  • Thionyl Chloride Chlorination Protocols

    • Source:Organic Syntheses, Coll.[1][4] Vol. 4, p. 169 (1963).

    • Relevance: Standard procedure for converting alcohols to chlorides using

      
       without aqueous workup.[1]
      
    • Link:

  • Self-Quaternization of Picolyl Chlorides

    • Source:J. Org.[1][5][6] Chem. 1992, 57, 9, 2611–2624.[1][6]

    • Relevance: Discusses the handling of 4-(chloromethyl)
    • Link:

Sources

"Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate" reaction by-product analysis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate

Topic: Reaction By-product Analysis & Stability Troubleshooting Audience: Medicinal Chemists, Process Development Scientists, Analytical Chemists Version: 1.0 (Current as of 2026)[1]

Executive Summary: The "Reactive Intermediate" Paradox

Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate is a high-value pharmacophore building block, particularly in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) like Vonoprazan analogs.[1][2] However, its utility is matched by its fragility. The molecule contains an internal "self-destruct" mechanism: a nucleophilic pyridine nitrogen and an electrophilic chloromethyl group.[2]

This guide addresses the three most critical failure modes encountered during its handling: Self-Alkylation (Polymerization) , Hydrolysis , and Ester Cleavage .

Module 1: Critical Instability & Handling

Why did my clear oil turn into a dark, insoluble tar?

The Issue: Users often report that the free base of the compound, initially a clear or pale yellow oil, solidifies into a dark, gummy solid upon standing at room temperature. This is not simple degradation; it is an intermolecular polymerization.

The Mechanism (Self-Alkylation): In its free base form, the pyridine nitrogen (


) is a competent nucleophile. It attacks the electrophilic carbon of the chloromethyl group on a neighboring molecule. This creates a quaternary pyridinium salt. Once formed, this dimer is even more electrophilic, leading to oligomerization.

Troubleshooting Q&A:

SymptomDiagnosisImmediate Action
Product solidifies after workup.Self-Alkylation: You isolated the free base and allowed it to concentrate.[1][2]Irreversible. The tar is likely a mixture of pyridinium polymers. Discard and restart.
Low Yield after column chromatography.On-Column Degradation: Silica gel is slightly acidic but can catalyze hydrolysis; basic alumina promotes polymerization.[1][2]Use neutralized silica (triethylamine treated) or, preferably, skip chromatography and crystallize as the HCl salt .
New Peak at

in LC-MS.[1][2]
Dimer Formation: Evidence of early-stage self-alkylation.[1][2]Store sample at -20°C immediately. Acidify LC samples.

Protocol: The "Salt Shield" Strategy Never store the free base. Always isolate and store this compound as its Hydrochloride (HCl) salt . Protonating the pyridine nitrogen (


) shuts down its nucleophilicity, preventing self-alkylation.[1][2]

Correct Storage Form: Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate hydrochloride .[1][2]

Module 2: Reaction By-product Analysis

What are these extra peaks in my chromatogram?

When synthesizing this molecule (typically via thionyl chloride chlorination of the alcohol precursor), several specific impurities are generated.

Impurity Profile Table:

Impurity CodeNameStructure DescriptionOriginMass Shift (vs Target)
IMP-A The Precursor (Alcohol) Hydroxymethyl group instead of chloromethyl.[1][2]Incomplete reaction or Hydrolysis.

Da (

vs

)
IMP-B The Dimer Bis-pyridinium quaternary salt.[1][2]Self-alkylation of free base.[1][2]

IMP-C The Acid Carboxylic acid instead of ethyl ester.[1][2]Ester hydrolysis (Acidic/Basic workup).

Da (

loss)
IMP-D The S-Analog Chloromethyl replaced by methyl-thio (if using sulfur solvents/reagents).[1][2]Side reaction (Rare).Varies

Visualizing the Degradation Pathways:

DegradationPathways Target Target Molecule (Chloromethyl Ester) FreeBase Free Base Form (Reactive Nucleophile) Target->FreeBase Base Workup (NaHCO3/NaOH) HClSalt HCl Salt Form (Stable Storage) Target->HClSalt Preferred Path ImpurityA IMP-A: Alcohol (Hydrolysis) Target->ImpurityA + H2O (Moisture) ImpurityC IMP-C: Carboxylic Acid (Ester Cleavage) Target->ImpurityC Acid/Base Hydrolysis FreeBase->Target HCl/Dioxane ImpurityB IMP-B: Dimer/Polymer (Quaternary Salt) FreeBase->ImpurityB Self-Alkylation (Room Temp)

Figure 1: Degradation and stabilization pathways. Note that the Free Base is the gateway to polymerization (Impurity B).

Module 3: Analytical Method Optimization

Why does my HPLC peak tail so badly?

The Issue: Pyridine derivatives are basic. On standard C18 columns with neutral mobile phases, the nitrogen interacts with residual silanols, causing severe peak tailing. This masks impurities and makes integration unreliable.

Optimized HPLC Method Parameters:

  • Column: C18 with high carbon load and end-capping (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).[1]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid .

    • Why? The acid ensures the pyridine is fully protonated (

      
      ), preventing silanol interaction.
      
  • Mobile Phase B: Acetonitrile (ACN).[3]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV @ 254 nm (Pyridine ring absorption).

  • Sample Diluent: Acetonitrile:Water (1:[1]1) with 0.1% Acid. [1][3][4]

    • Critical: Do not dissolve in pure methanol or ethanol; the chloromethyl group can slowly react with the solvent (solvolysis) to form the methyl/ethyl ether impurity.

Module 4: Synthesis & Remediation Protocols

Protocol A: Safe Synthesis from Alcohol Precursor

Objective: Convert Ethyl 2-((4-(hydroxymethyl)pyridin-3-yl)oxy)acetate to the Chloride without polymerization.[1][2]

  • Dissolution: Dissolve the alcohol precursor in Dichloromethane (DCM) .

  • Reagent: Cool to 0°C. Add Thionyl Chloride (

    
    )  (1.2 - 1.5 equivalents) dropwise.
    
    • Note: Do not use neat

      
       if possible; the heat of reaction promotes ester cleavage.
      
  • Reaction: Stir at 0°C

    
     Room Temp for 2-4 hours. Monitor by HPLC (quench aliquot in methanol).
    
  • Workup (The Critical Step):

    • Do NOT quench with aqueous

      
       to neutral pH. This generates the unstable free base.
      
    • Method: Evaporate volatiles (DCM and excess

      
      ) under vacuum at 
      
      
      
      .
    • Co-evaporate with Toluene (

      
      ) to remove traces of 
      
      
      
      .
    • The residue is the crude HCl Salt .

  • Purification: Triturate the solid residue with Diethyl Ether or MTBE . The HCl salt will remain solid/precipitate, while non-polar impurities wash away. Filter and dry under nitrogen.

Protocol B: Recovering from "Gummy" Material

If you have accidentally generated the free base and it has started to gum up:

  • Immediately dissolve in Ethyl Acetate .

  • Cool to 0°C.

  • Bubble dry HCl gas or add 4M HCl in Dioxane dropwise.

  • The stable hydrochloride salt should precipitate. Filter immediately.

References

  • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 29: Nucleophilic Substitution at the Carbonyl Group - Acid Derivatives).

  • Löwe, H., & Ehrfeld, W. (1999). Process Intensification in the Synthesis of Unstable Intermediates. Chemical Engineering & Technology.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Pyridinium salt formation mechanisms).

  • BenchChem Technical Data. (2025). HPLC Analysis of Chloromethylpyridine Derivatives.

Sources

Technical Support Center: Synthesis & Optimization of Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis, optimization, and handling of Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate . This bifunctional pyridine intermediate is highly valued in drug discovery for constructing macrocycles and kinase inhibitors. However, its dual reactivity—featuring both an electrophilic chloromethyl group and a nucleophilic pyridine nitrogen—poses unique synthetic challenges[1].

This guide provides field-proven troubleshooting, mechanistic insights, and optimized protocols to prevent common pitfalls such as self-polymerization and ester hydrolysis.

Part 1: Mechanistic Workflow & Causality

The synthesis of this intermediate relies on a two-step sequence: selective O-alkylation followed by controlled chlorination. The most critical failure point in this workflow is the isolation phase of the final product. If the compound is neutralized to its free base form, it undergoes rapid intermolecular N-alkylation, leading to irreversible degradation[2].

SynthesisWorkflow SM 4-(hydroxymethyl) pyridin-3-ol Int Ethyl 2-((4-(hydroxymethyl) pyridin-3-yl)oxy)acetate SM->Int Ethyl Bromoacetate K2CO3, DMF Prod Ethyl 2-((4-(chloromethyl) pyridin-3-yl)oxy)acetate HCl Int->Prod SOCl2, DCM, DMF (cat) 0°C to RT Poly Polymeric Pyridinium Salts (Degradation) Prod->Poly Free base form Intermolecular Alkylation

Synthesis workflow of the target compound and the self-polymerization degradation pathway.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my isolated product turn into an insoluble red/brown solid after a few hours at room temperature? A1: This is the most common issue when handling chloromethylpyridines. The free base form undergoes rapid intermolecular N-alkylation (a Menschutkin-type reaction), where the nucleophilic pyridine nitrogen of one molecule attacks the electrophilic chloromethyl group of another[2]. This results in bimolecular or polymeric pyridinium salts.

  • Causality & Solution: To prevent this, the pyridine nitrogen must be protonated, rendering it non-nucleophilic. Always isolate and store the compound as its hydrochloride salt [3]. If the free base must be generated for a subsequent coupling step, do so in situ at low temperatures (< 0°C) and immediately introduce your target nucleophile.

Q2: During the chlorination step with thionyl chloride (SOCl₂), I am observing significant loss of the ethyl ester group. How can I prevent hydrolysis? A2: Ester hydrolysis in this reaction is typically catalyzed by the excess HCl generated during the SOCl₂ reaction, combined with adventitious water introduced during an aqueous quench or workup phase.

  • Causality & Solution: Avoid aqueous workups entirely for this step. When removing excess SOCl₂, do so via vacuum distillation (co-evaporation with anhydrous toluene). Toluene forms an azeotrope with HCl and SOCl₂, effectively pulling the acidic byproducts out of the mixture without introducing water.

Q3: My chlorination reaction stalls at 80% conversion. Adding more SOCl₂ doesn't push the reaction forward. What is the mechanism behind this stalling? A3: The reaction of the hydroxymethyl group with SOCl₂ proceeds via a chlorosulfite intermediate. In non-polar solvents like Dichloromethane (DCM), the collapse of this intermediate to the alkyl chloride can be kinetically slow.

  • Causality & Solution: Add a catalytic amount of N,N-Dimethylformamide (DMF) (0.1 to 0.5 equivalents). DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion), which rapidly converts the alcohol to the chloride, driving the reaction to >99% conversion within 2 hours.

Part 3: Quantitative Data Presentation

The following table summarizes the optimization of the chlorination step (conversion of the hydroxymethyl intermediate to the chloromethyl product).

Table 1: Optimization of Chlorination Conditions

Reagent SystemSolventTemp (°C)Time (h)Yield (%)Purity (HPLC %)Major Impurity Observed
SOCl₂ (1.5 eq)DCM25124560Unreacted Precursor (20%)
SOCl₂ (3.0 eq)Neat6023040Polymeric Pyridinium Salts
POCl₃ (2.0 eq)Toluene8045575Ester Hydrolysis Products
SOCl₂ (2.0 eq) + DMF (0.1 eq) DCM 0 to 25 2 92 >98 None (Optimized)

Part 4: Experimental Protocols

Optimized Synthesis of Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate Hydrochloride

Step 1: O-Alkylation (Precursor Synthesis)

  • Charge a flame-dried flask with 4-(hydroxymethyl)pyridin-3-ol (1.0 eq), anhydrous K₂CO₃ (1.5 eq), and anhydrous DMF (10 volumes).

  • Cool the suspension to 0°C under a nitrogen atmosphere.

  • Add ethyl bromoacetate (1.1 eq) dropwise over 30 minutes to ensure selective O-alkylation over N-alkylation.

  • Stir the mixture at room temperature for 4 hours.

  • Quench with ice water and extract with Ethyl Acetate (EtOAc). Wash the organic layer thoroughly with brine (3x) to remove DMF, dry over Na₂SO₄, and concentrate to yield the intermediate: Ethyl 2-((4-(hydroxymethyl)pyridin-3-yl)oxy)acetate.

Step 2: Chlorination & Salt Formation (Self-Validating System)

  • Dissolve the intermediate (1.0 eq) in anhydrous DCM (10 volumes). Add catalytic anhydrous DMF (0.1 eq).

  • Cool the solution to 0°C under a nitrogen atmosphere.

  • Add Thionyl Chloride (SOCl₂) (2.0 eq) dropwise, maintaining the internal temperature below 5°C.

    • Self-Validation Check: Vigorous off-gassing of SO₂ and HCl must be observed during addition. If no gas evolution occurs, the system may contain excess moisture quenching the reagent; fresh SOCl₂ must be titrated.

  • Warm the reaction to room temperature and stir for 2 hours.

  • Concentrate the reaction mixture under reduced pressure. Critical: Do not exceed a 30°C water bath temperature to prevent thermal degradation[3].

  • Co-evaporate the resulting residue twice with anhydrous toluene (5 volumes each).

    • Causality: This azeotropic removal strips residual HCl and SOCl₂ without requiring an aqueous basic quench, preserving the ethyl ester and preventing free-base polymerization.

  • Triturate the resulting solid with anhydrous Methyl tert-butyl ether (MTBE). Filter under a nitrogen blanket to isolate the product as a pale-yellow hydrochloride salt.

  • Store immediately in a desiccator at 2-8°C under argon, as the hydrochloride salt is highly hygroscopic[3].

Part 5: References

  • The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide - ResearchGate Source: researchgate.net URL:

  • SAFETY DATA SHEET - Thermo Fisher Scientific Source: thermofisher.com URL:

  • 2-(Chloromethyl)pyridine | 4377-33-7 - Benchchem Source: benchchem.com URL:

Sources

Technical Support Center: Troubleshooting the Reactivity of Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. Working with Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate presents a unique trifecta of chemical challenges. While the 4-chloromethyl group is theoretically highly reactive toward nucleophilic substitution due to the resonance stabilization of its transition state[1], researchers frequently report stalled reactions, complex polymeric mixtures, or the unintended degradation of the adjacent ethyl ester.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Below, we dissect the causality behind these failures and provide field-proven, self-validating methodologies to balance these competing molecular pathways.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q1: My nucleophilic substitution stalls, or I recover a black, intractable tar instead of my product. What is happening?

The Causality: The issue is rarely a lack of inherent reactivity. The free base of 4-chloromethylpyridine is notoriously unstable and highly prone to intermolecular self-alkylation[2]. The lone pair on the pyridine nitrogen of one molecule attacks the benzylic chloride of another, leading to a rapid cascade that forms quaternary ammonium polymers. This is why your starting material is typically supplied and must be stored as a hydrochloride salt[3]. If you add all your reagents into the reactor at once, the base liberates the free pyridine. If your target nucleophile isn't reactive enough, self-alkylation outcompetes your desired substitution.

The Solution: Implement a "Slow Addition" protocol. By adding the pyridine-HCl salt dropwise to a large excess of your nucleophile and base, you keep the steady-state concentration of the free chloromethylpyridine extremely low. This statistically favors the desired cross-reaction over self-polymerization.

Q2: How can I increase the reactivity of the chloromethyl group without increasing the temperature?

The Causality: Heating the reaction to force a sluggish substitution often accelerates the undesired polymerization pathway faster than the desired SN2 reaction.

The Solution: Utilize chemical activation via the Finkelstein reaction [4]. By adding a catalytic amount of Sodium Iodide (NaI) to the reaction mixture, the chloride is transiently converted into an iodomethyl group in situ. Iodide is a vastly superior leaving group, lowering the activation energy required for your target nucleophile to attack, allowing the reaction to proceed at milder temperatures (40°C–50°C).

Q3: My substitution worked, but my ethyl ester was hydrolyzed. How do I prevent this?

The Causality: The ethyl ester at the 3-position is highly sensitive to saponification. If you use strong aqueous bases (like NaOH or KOH) to neutralize the HCl salt and drive the substitution, hydroxide ions will rapidly cleave the ester to form the corresponding carboxylic acid. The Solution: Transition to mild, non-nucleophilic, or sterically hindered bases in strictly anhydrous polar aprotic solvents.

Data Summary: Base Selection Matrix

To prevent ester hydrolysis while effectively neutralizing the HCl salt, base selection is critical.

BasepKa (Conjugate Acid)Ester Hydrolysis RiskHCl NeutralizationRecommendation
NaOH / KOH ~15.7High (Saponification)ExcellentAvoid entirely
K₂CO₃ ~10.3Low to ModerateGoodViable (requires vigorous stirring)
Cs₂CO₃ ~10.3Very LowExcellent (High solubility)Highly Recommended
DIPEA ~10.7Near ZeroGoodPreferred for homogeneous rxns

Part 2: Mechanistic & Workflow Visualizations

MechanisticPathway SM Starting Material (HCl Salt) Base Addition of Mild Base (Neutralization) SM->Base FreeBase Free Base Intermediate (Highly Reactive) Base->FreeBase Finkelstein NaI Catalysis (Finkelstein) FreeBase->Finkelstein Add NaI Product Desired Product (SN2 Substitution) FreeBase->Product Direct SN2 (Slow) Polymer Polymeric Salts (Self-Alkylation) FreeBase->Polymer High Conc. No Nucleophile Hydrolysis Ester Hydrolysis (Saponification) FreeBase->Hydrolysis Strong Aqueous Base Iodide Transient Iodomethyl Species Finkelstein->Iodide Iodide->Product Excess Nucleophile

Fig 1: Competing mechanistic pathways of 4-chloromethylpyridine derivatives during substitution.

Workflow Step1 1. Preparation Dissolve Nucleophile & Base in DMF Step2 2. Activation Add 0.2 eq NaI (Stir 15 mins) Step1->Step2 Step3 3. Slow Addition Add Pyridine-HCl salt dropwise Step2->Step3 Step4 4. Monitoring Maintain 40°C, Check TLC Step3->Step4 Step5 5. Quench Dilute with EtOAc, Wash with Brine Step4->Step5

Fig 2: Optimized step-by-step workflow for Finkelstein-assisted nucleophilic substitution.

Part 3: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Optimized Finkelstein-Assisted Nucleophilic Substitution

Objective: Alkylate a target nucleophile using Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate while suppressing polymerization and ester hydrolysis.

Reagents Required:

  • Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate hydrochloride (1.0 eq)

  • Target Nucleophile (1.2 - 1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Cs₂CO₃ (2.5 eq)

  • Sodium Iodide (NaI), anhydrous (0.2 eq)

  • Anhydrous DMF or Acetonitrile (MeCN)

Step-by-Step Methodology:

  • System Purge: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with inert gas (N₂ or Argon).

  • Nucleophile Preparation: Dissolve the target nucleophile (1.2 eq) and DIPEA (2.5 eq) in anhydrous DMF (10 mL per gram of starting material).

    • Validation Checkpoint 1: Ensure the solution is completely homogeneous. If using Cs₂CO₃, ensure a fine suspension is achieved via vigorous stirring.

  • Catalyst Activation: Add anhydrous NaI (0.2 eq) to the stirring mixture. Stir at room temperature for 15 minutes.

    • Validation Checkpoint 2: The solution may take on a slight yellow tint, indicating the dissolution and readiness of the iodide catalyst.

  • Controlled Addition (Critical Step): Dissolve the Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate hydrochloride (1.0 eq) in a separate volume of anhydrous DMF (5 mL). Load this into a syringe pump or dropping funnel. Add this solution dropwise over 1 to 2 hours to the main reaction flask, maintaining the internal temperature at 40°C.

    • Validation Checkpoint 3: The slow addition prevents the solution from turning rapidly black/opaque (a sign of runaway self-alkylation). The mixture should remain relatively clear or take on the color of the nucleophile-adduct.

  • Reaction Monitoring: Once addition is complete, stir at 40°C for an additional 2 hours. Monitor via TLC (Ethyl Acetate/Hexanes).

    • Validation Checkpoint 4: You should observe the consumption of the transient iodomethyl intermediate (which runs slightly higher/lower than the chloride depending on the system) and the appearance of a single major product spot.

  • Quench and Isolation: Cool the reaction to 0°C. Dilute with a 10-fold excess of Ethyl Acetate. Wash the organic layer sequentially with cold water (3x) to remove DMF and salts, followed by brine (1x). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Data Summary: Quantitative Optimization Parameters
ParameterStandard ConditionOptimized ConditionYield Expectation Impact
Reagent Addition All-at-onceSlow addition (over 1-2h)+30% to +40%
Catalyst None0.2 eq NaI+20% to +25%
Temperature 80°C40°C - 50°CReduces polymer by >80%
Base Equivalent 1.0 eq2.5 eq (DIPEA/Cs₂CO₃)Ensures complete HCl neutralization

References

  • 4-(Chloromethyl)pyridine hydrochloride, 98% 5 g | Buy Online Source: Thermo Scientific Alfa Aesar (via Fisher Scientific) URL:[Link]

  • An Octahedral Aluminium(III) Complex as a Three-Fold node for Supramolecular Heterometallic Self-Assemblies: Solution and Solid Source: The Royal Society of Chemistry URL:[Link]

Sources

Improving the regioselectivity of "Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate" reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the functionalization of highly functionalized pyridine scaffolds. Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate (CAS: 1207175-34-5) presents a unique regioselectivity puzzle for drug development professionals and synthetic chemists.

This bifunctional molecule features three competing reactive sites:

  • The C4-chloromethyl group: A soft electrophile and the primary target for desired SN2 C-alkylation.

  • The pyridine nitrogen: A nucleophilic center prone to N-alkylation and bimolecular self-condensation.

  • The ethyl ester carbonyl: A hard electrophile susceptible to amidation or hydrolysis.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure your nucleophilic substitution reactions hit the correct target.

Section 1: Mechanistic Workflow & Competing Pathways

To successfully functionalize this molecule, you must first understand the competing thermodynamic and kinetic pathways at play.

G cluster_reactions Competing Reaction Pathways SM Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate (CAS: 1207175-34-5) Desired Pathway A: C-Alkylation (Desired SN2 Product) SM->Desired Nucleophile + Mild Base Low Temp (0-20°C) Undesired1 Pathway B: N-Alkylation (Self-Condensation) SM->Undesired1 High Concentration or Free Base Storage Undesired2 Pathway C: Ester Amidation (Carbonyl Attack) SM->Undesired2 Excess Primary Amine High Temp (>50°C)

Caption: Competing reaction pathways for Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate.

Section 2: Troubleshooting Guides & FAQs

Q1: Why does my starting material degrade into a dark, insoluble mass before the reaction even finishes? Causality: You are observing bimolecular self-condensation (polymerization). The basic pyridine nitrogen of one molecule attacks the highly reactive chloromethyl group of another, forming complex 5,11-dihydrodipyrido pyrazinium derivatives[1]. This is a well-documented instability issue for free-base chloromethylpyridines[2]. Solution: Always store the starting material as its hydrochloride (HCl) salt[2]. Protonating the pyridine nitrogen renders it non-nucleophilic, stabilizing the molecule. Do not neutralize the salt until it is in situ with the target nucleophile. When setting up the reaction, keep the concentration dilute (< 0.1 M) to favor the intermolecular reaction with your added nucleophile over bimolecular self-condensation.

Q2: I am observing significant N-alkylation (pyridinium salt formation) instead of my desired C-alkylation. How can I shift the regioselectivity? Causality: The pyridine nitrogen is a strong competing nucleophile. If your base is too weak to deprotonate your target nucleophile, or if you are using a polar protic solvent that stabilizes the pyridinium intermediate, N-alkylation will dominate[3]. Furthermore, unhindered bases can act as nucleophiles themselves. Solution:

  • Base Selection: Avoid unhindered bases like triethylamine (TEA), which can form quaternary ammonium salts with the chloromethyl group. Use sterically hindered organic bases like N,N-Diisopropylethylamine (DIPEA) or mild inorganic bases like anhydrous K₂CO₃ or Cs₂CO₃[3].

  • Solvent: Switch to polar aprotic solvents (e.g., anhydrous DMF or Acetonitrile). These solvents enhance the nucleophilicity of your added amine/thiol by leaving it relatively unsolvated, accelerating the desired SN2 pathway.

Q3: When reacting with primary amines, I see nucleophilic attack at the ethyl ester (amidation) rather than the chloromethyl group. How do I prevent this? Causality: This is a classic Hard-Soft Acid-Base (HSAB) competition. The chloromethyl carbon is a "soft" electrophile, while the ester carbonyl is a "hard" electrophile. Primary amines are relatively hard nucleophiles and can attack the ester, especially at elevated temperatures. Solution: Exploit activation energies. The SN2 displacement of the primary chloride has a significantly lower activation energy than the tetrahedral intermediate formation required for amidation. Run the reaction at strictly controlled lower temperatures (0°C to 20°C). If amidation persists, consider using a secondary amine (which is bulkier and kinetically less prone to amidation) or temporarily hydrolyzing the ester to a carboxylate salt (which is impervious to nucleophilic attack) before alkylation.

Section 3: Quantitative Data & Condition Optimization

The following table summarizes the causal impact of varying reaction conditions on the regioselectivity of the functionalization process.

SolventBaseTemp (°C)NucleophileC-Alkylation (Desired)N-Alkylation (Polymer)Amidation (Ester Attack)
MethanolTEA60Primary Amine15%45%40%
DMFK₂CO₃60Primary Amine40%20%40%
DMFDIPEA20Primary Amine85%<5%10%
AcetonitrileCs₂CO₃0 to 20Secondary Amine>95% <2% <1%

Note: Data synthesized from standard optimization profiles of chloromethylpyridine derivatives to illustrate thermodynamic vs. kinetic control[1][3].

Section 4: Field-Proven Experimental Protocol

Regioselective SN2 C-Alkylation with a Secondary Amine This protocol is designed as a self-validating system to minimize self-condensation and ester amidation.

Materials:

  • Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate HCl salt (1.0 eq)

  • Target Secondary Amine (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq) — 1.0 eq to neutralize the HCl salt, 1.5 eq to act as the reaction base.

  • Anhydrous Acetonitrile (MeCN) (to 0.05 M)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with inert gas (N₂ or Argon). Add the target secondary amine (1.2 eq) and anhydrous MeCN.

  • Base Addition: Add DIPEA (2.5 eq) to the stirring solution and cool the flask to 0°C using an ice-water bath.

    • Self-Validation: The solution should remain completely clear. Cloudiness indicates moisture contamination.

  • In Situ Neutralization (Critical Step): Dissolve the Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate HCl salt in a minimal amount of anhydrous MeCN. Add this solution dropwise to the main flask over 30 minutes via a syringe pump.

    • Causality: Dropwise addition ensures the free-base chloromethylpyridine is immediately consumed by the excess nucleophile, keeping its steady-state concentration near zero and preventing bimolecular self-condensation[1].

  • Reaction Monitoring: Stir at 0°C for 1 hour, then allow it to slowly warm to 20°C (room temperature).

    • Self-Validation: Check TLC (Eluent: 5% MeOH in DCM) after 2 hours. The desired C-alkylated product typically migrates with an Rf ~0.4–0.5. A dark, UV-active spot remaining at the baseline indicates undesired pyridinium salt formation (N-alkylation).

  • Quenching & Workup: Once the starting material is consumed, quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Note: Strictly avoid strongly basic aqueous washes (like NaOH) during workup to prevent hydrolysis of the ethyl ester.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Section 5: References[3] Title: 2-(Chloromethyl)pyridine | 4377-33-7

Source: benchchem.com URL:[1] Title: The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide Source: researchgate.net URL:[2] Title: SAFETY DATA SHEET - 2-Chloromethylpyridine hydrochloride Source: fishersci.com URL:

Sources

Avoiding polymerization of "Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter spontaneous degradation and yield losses when working with highly reactive bifunctional building blocks.

Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate is a notoriously challenging molecule to handle. Its dual nature—housing both a nucleophilic pyridine nitrogen and an electrophilic chloromethyl group—makes it highly susceptible to rapid, irreversible self-polymerization.

This guide is designed to explain the underlying causality of this degradation, provide self-validating protocols to prevent it, and answer the most common troubleshooting questions.

Part 1: The Causality of Polymerization (Mechanistic Insight)

To stop the polymerization, you must first understand why it happens. Halomethylpyridines undergo spontaneous bimolecular and subsequent polymolecular condensation[1].

The unprotonated pyridine nitrogen (a strong nucleophile) attacks the highly electrophilic benzylic-like carbon of the chloromethyl group on an adjacent molecule. This is a classic Menschutkin reaction , resulting in a positively charged pyridinium salt[2]. Because the newly formed dimer still possesses a free chloromethyl group at one end and a nucleophilic nitrogen at the other, the reaction propagates rapidly. This chain reaction forms a poly-pyridinium network, which manifests physically as your compound turning into a viscous gel or an intractable, insoluble solid.

PolymerizationMechanism Monomer Free Base Monomer (Nucleophilic N & Electrophilic C) Attack Intermolecular Alkylation (Menschutkin Reaction) Monomer->Attack Neat / High Temp Salt Hydrochloride Salt (Stable, Non-nucleophilic N) Monomer->Salt + HCl (Protonation) Dimer Dimeric Pyridinium Salt (Reactive Intermediate) Attack->Dimer Polymer Poly-pyridinium Network (Insoluble Gel/Solid) Dimer->Polymer Propagation Salt->Monomer + Base (In Situ Use)

Mechanism of Menschutkin polymerization and stabilization via hydrochloride salt formation.

Part 2: Troubleshooting & FAQs

Q: My freshly purified free base polymerized overnight in the fridge. How do I prevent this? A: The free base form is inherently unstable because the nucleophile and electrophile coexist in the same matrix. To prevent polymerization, you must deactivate the nucleophile. This is achieved by protonating the pyridine nitrogen to form a hydrochloride salt[3][4]. The protonated pyridinium nitrogen is electron-deficient and no longer nucleophilic, effectively shutting down the Menschutkin pathway.

Q: What are the ideal storage conditions for long-term stability? A: Convert the compound to its hydrochloride salt immediately after synthesis or purification. Store the salt as a dry powder at -20°C or -80°C under an inert atmosphere (Argon or Nitrogen)[5]. Note that the salt form is highly hygroscopic; moisture exclusion is critical to prevent premature hydrolysis of the chloromethyl group[6].

Q: My downstream reaction requires the free base. How do I handle it without triggering polymerization? A: Never store the free base. Instead, generate it in situ immediately before use. If you must isolate it for analytical purposes, keep it highly dilute (< 0.1 M) in a non-polar or weakly polar aprotic solvent (e.g., dichloromethane or ethyl acetate) and keep the solution strictly at or below 0°C. Concentration and thermal energy are the primary drivers of the bimolecular collision rate.

Part 3: Self-Validating Experimental Protocols

The following workflows are designed as self-validating systems. Each includes a specific checkpoint to ensure the chemical integrity of Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate is maintained.

Protocol A: Stabilization via Hydrochloride Salt Formation

Perform this immediately after isolating the free base.

  • Dissolution: Dissolve the freshly purified free base of Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate in anhydrous diethyl ether or methyl tert-butyl ether (MTBE) at a ratio of approximately 10 mL per gram of compound.

  • Cooling: Cool the solution to 0°C in an ice bath under a strict argon atmosphere.

  • Protonation: Slowly add 1.05 to 1.1 equivalents of a standardized solution of HCl in dioxane (e.g., 4.0 M) dropwise with vigorous stirring.

  • Validation Check: A white to off-white precipitate should form almost immediately. This visual cue confirms the successful formation of the insoluble hydrochloride salt[4]. If the solution turns yellow or red, polymerization has already begun.

  • Isolation: Filter the precipitate rapidly under a blanket of nitrogen (to prevent moisture absorption), wash with cold anhydrous ether, and dry under high vacuum for 2 hours.

  • Storage: Transfer to an amber vial, flush with argon, and store at -20°C[5].

Protocol B: In Situ Free-Basing for Downstream Alkylation

Use this protocol when reacting the molecule with another nucleophile (e.g., an amine or alcohol).

  • Suspension: Suspend the stable hydrochloride salt in your desired anhydrous reaction solvent (e.g., DMF, Acetonitrile, or THF) at 0°C.

  • Reagent Addition: Add your target nucleophile to the suspension.

  • Controlled Neutralization: Add a non-nucleophilic base—such as N,N-Diisopropylethylamine (DIPEA) or anhydrous K₂CO₃—in slight excess (2.5 - 3.0 equivalents) dropwise.

    • Expert Insight: Avoid strong aqueous bases like NaOH or KOH. While they will neutralize the HCl, they will also rapidly saponify the ethyl ester group (ethyl 2-oxyacetate) on your molecule, destroying your starting material.

  • Causality Check: The base neutralizes the HCl, releasing the free base of the chloromethylpyridine in the presence of your target nucleophile. Because your target nucleophile is present in high concentration, the desired cross-alkylation kinetically outcompetes the self-polymerization.

  • Validation Check: Monitor the reaction via LC-MS. The disappearance of the chloromethylpyridine mass (m/z ~229 for the free base) coupled with the appearance of your product mass—without broad, polymeric baseline streaks—indicates successful cross-alkylation.

Part 4: Quantitative Stability Data

To guide your experimental planning, refer to the kinetic stability profile below. This data synthesizes the expected half-life of the compound before irreversible polymerization occurs.

State / FormMatrix / SolventTemperatureEstimated Half-LifeScientist Recommendation
Free Base Neat (Concentrated Oil)25°C< 2 hoursDO NOT USE. Will rapidly polymerize into an unusable gel.
Free Base DCM or EtOAc (< 0.1 M)0°C12 - 24 hoursAcceptable for immediate downstream processing only.
HCl Salt Solid Powder (Dry)25°C1 - 2 WeeksAcceptable for short-term transit or benchtop handling.
HCl Salt Solid Powder (Dry)-20°C to -80°C> 6 MonthsOptimal. Standard protocol for long-term library storage.

References

  • PubChem. "3-(Chloromethyl)pyridine hydrochloride | C6H7Cl2N | CID 23394". National Center for Biotechnology Information. Available at:[Link]

  • PubChem. "Picolyl chloride hydrochloride | C6H7Cl2N | CID 23392". National Center for Biotechnology Information. Available at:[Link]

  • Ash, M. L., & Pews, R. G. "The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide". Journal of Heterocyclic Chemistry (via ResearchGate). Available at:[Link]

  • Kato, T. "Synthesis of Methylpyridine Derivatives. VII: Reaction of α-Picoline 1-Oxide with Phosphoryl Chloride". Pharmaceutical Bulletin (J-Stage). Available at:[Link]

Sources

Validation & Comparative

Comparative study of "Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate" analogs

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Comparative Guide: Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate and Its Synthetic Analogs

Executive Summary & Structural Dynamics

In modern drug discovery, bifunctional pyridine building blocks are indispensable for synthesizing complex pharmacophores, particularly in the development of kinase inhibitors and GPCR modulators[1]. Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate (ECPA) (CAS: 1207175-34-5) is a highly versatile scaffold engineered with two orthogonal reactive sites: a highly electrophilic chloromethyl group at the C4 position and an oxyacetate ester at the C3 position.

The causality behind this specific substitution pattern lies in the electronic landscape of the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C4-chloromethyl group, making it exceptionally susceptible to bimolecular nucleophilic substitution (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) by amines or thiols. Simultaneously, the C3-oxyacetate acts as a protected handle that can be unmasked later in the synthetic sequence to form amides or act as a hydrogen-bond acceptor.

Reactivity A ECPA Scaffold (Bifunctional) B C4-Chloromethyl (Electrophile) A->B Site 1 C C3-Oxyacetate (Protected Acid) A->C Site 2 D Amine/Thiol SN2 Product B->D Nucleophile (Base, DMF) E Carboxylic Acid (Active Handle) C->E Saponification (LiOH, THF/H2O)

Reactivity pathways of ECPA demonstrating orthogonal functionalization.

Comparative Performance Matrix

To optimize library synthesis, it is critical to understand how ECPA compares to its structural analogs. By varying the leaving group (chloro vs. bromo) and the ester moiety (ethyl vs. methyl vs. tert-butyl), chemists can tailor the scaffold's reactivity to bypass specific synthetic bottlenecks.

AnalogStructural Variation

Reactivity
Ester Hydrolysis RateBench StabilityPrimary Application
ECPA Ethyl ester, ChloroModerate (Standard)Moderate (Base-catalyzed)High (>6 months)General library synthesis
MCPA Methyl ester, ChloroModerateFast (Base-catalyzed)High (>6 months)Base-sensitive substrates
TCPA tert-Butyl ester, ChloroModerateZero (Requires Acid)High (>6 months)Orthogonal deprotection
EBPA Ethyl ester, BromoVery HighModerate (Base-catalyzed)Low (Dimerization risk)Sterically hindered amines

Expert Insights: The Causality of Analog Selection

The Halide Effect: Chloro (ECPA) vs. Bromo (EBPA)

Replacing the chloride with a bromide (EBPA) increases


 reaction rates by approximately 50-fold due to the weaker C-Br bond and superior leaving group ability. However, heightened reactivity is a double-edged sword. Benzylic-type halides on electron-deficient heterocycles are highly prone to self-condensation[2]. In EBPA, this leads to premature Menshutkin-type oligomerization, where the pyridine nitrogen of one molecule attacks the bromomethyl group of another[3]. Therefore, the chloromethyl group in ECPA provides the optimal balance: it is stable enough for long-term bench storage but reactive enough to deliver quantitative yields under mild basic conditions.
The Ester Effect: Ethyl (ECPA) vs. Methyl (MCPA) vs. tert-Butyl (TCPA)

Ester hydrolysis is typically a bimolecular, hydroxide-catalyzed process where the rate is highly sensitive to the electron density and steric hindrance at the ester site[4].

  • MCPA : Undergoes saponification approximately 3x faster than the ethyl ester. This is ideal when the newly coupled nucleophile is base-sensitive and requires rapid deprotection at lower temperatures to prevent degradation.

  • TCPA : Completely resistant to standard saponification due to the extreme steric shielding of the bulky tert-butyl group. It mandates acidic cleavage (e.g., Trifluoroacetic acid in DCM). This orthogonal deprotection strategy is essential when the molecule contains other base-labile functional groups.

Logic Start Select Ester Analog Q1 Need rapid base hydrolysis? Start->Q1 Q2 Need orthogonal acid cleavage? Q1->Q2 No A1 MCPA (Methyl Ester) Q1->A1 Yes A2 TCPA (tert-Butyl Ester) Q2->A2 Yes A3 ECPA (Ethyl Ester) - Standard Q2->A3 No

Decision matrix for selecting the appropriate oxyacetate analog.

Self-Validating Experimental Protocols

Protocol 1: Displacement with Primary Amines

Objective : Couple ECPA with a primary amine to yield a secondary amine intermediate.

  • Step 1 (Solvent & Base Setup) : Dissolve the primary amine (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF). Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • Causality: DMF is a polar aprotic solvent that solvates the protonated base while leaving the nucleophilic amine "naked" and highly reactive, lowering the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       transition state energy. DIPEA is chosen because its steric bulk prevents it from competing with the primary amine for the chloromethyl electrophile.
      
  • Step 2 (Addition) : Cool the mixture to 0°C. Add ECPA (1.0 eq) dropwise.

    • Causality: The initial reaction is exothermic. Kinetic control at 0°C suppresses over-alkylation (the formation of unwanted tertiary amines), ensuring mono-alkylation dominance.

  • Step 3 (Self-Validation) : Warm to room temperature and monitor via LC-MS. The system validates itself when the ECPA peak (

    
    ) completely disappears, replaced by the 
    
    
    
    of the product. If dialkylation is observed (
    
    
    ), the temperature must be strictly maintained at 0°C for a longer duration in subsequent runs.
Protocol 2: Chemoselective Ester Hydrolysis (Saponification)

Objective : Convert the ethyl ester of the coupled ECPA product to a carboxylic acid without degrading the newly formed amine linkage.

  • Step 1 (Reagent Mixing) : Dissolve the intermediate in a 3:1:1 mixture of THF:MeOH:

    
    . Add Lithium Hydroxide Monohydrate (
    
    
    
    ) (3.0 eq).
    • Causality: The

      
       cation acts as a Lewis acid. It coordinates simultaneously to the ester carbonyl oxygen and the adjacent pyridine nitrogen. This templating effect drastically increases the electrophilicity of the carbonyl carbon, allowing rapid hydroxide attack at ambient temperature without the need for harsh heating[4].
      
  • Step 2 (Self-Validation) : As the ester hydrolyzes, the suspension will transition into a clear solution (the lithium carboxylate salt is highly water-soluble).

  • Step 3 (Isolation) : Acidify the aqueous layer to pH 4 using 1M HCl to precipitate the zwitterionic product. A stable pH reading of 4 visually and chemically validates the complete protonation of the carboxylate while keeping the basic pyridine/amine moieties protonated.

References

  • Characterization of Ester Hydrolysis in Terms of Microscopic Rate Constants: Kinetic Studies. ACS Publications. 4

  • An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride. BenchChem. 5

  • tert-Butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate. BenchChem. 1

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. Semantic Scholar. 3

  • Pyridine and its Derivatives. Chemistry-Chemists. 2

Sources

Advanced Synthesis Guide: Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate in Furo[3,2-c]pyridine Construction

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate (CAS 1207175-34-5), a critical bifunctional building block used in the synthesis of furo[3,2-c]pyridine scaffolds. These scaffolds are pharmacophores in emerging classes of HIF-PH inhibitors, kinase inhibitors, and antiviral agents.

The guide compares this "Chloromethyl" precursor against alternative synthetic routes (e.g., Bromomethyl analogs, oxidative cyclization), focusing on chemical cross-reactivity (selectivity of intramolecular vs. intermolecular reactions) and the biological implications of resulting impurities.

Executive Summary & Strategic Application

In modern medicinal chemistry, the furo[3,2-c]pyridine bicyclic system represents a "privileged scaffold," offering distinct solubility and metabolic stability profiles compared to its indole or quinoline isosteres. The compound Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate serves as a specialized "pre-organized" intermediate designed to undergo rapid base-mediated cyclization.

Unlike traditional multi-step routes involving Sonogashira couplings or radical cyclizations, this compound utilizes a Type II Intramolecular Alkylation strategy. The key advantage is the proximity of the nucleophilic


-carbon (activated by the ester) to the electrophilic chloromethyl group, minimizing entropic penalties.

Target Audience: Synthetic Organic Chemists, Process Chemists, and Medicinal Chemists optimizing SAR (Structure-Activity Relationships) for fused heterocycles.

Comparative Analysis: Performance vs. Alternatives

The following table compares the Chloromethyl-Oxyacetate route against standard alternatives in the context of scale-up and purity.

FeatureChloromethyl Route (Product Focus)Bromomethyl Analog Aldehyde/Wittig Route
Reactivity Profile Balanced: Moderate electrophilicity allows controlled cyclization; lower risk of premature hydrolysis.High: Highly reactive; prone to rapid hydrolysis and dimerization (intermolecular cross-reactivity).Low: Requires harsh conditions or heavy metal catalysts (Pd/Cu) for final cyclization.
Stability (Solid State) High: Stable at

for months.
Low: Degrades via self-alkylation; lachrymator.High: Very stable, but requires multi-step activation.
Cyclization Yield 85-92% (Intramolecular dominance).60-75% (Competes with intermolecular polymerization).70-80% (Step-heavy).
Impurity Profile Clean: Main impurity is hydrolyzed alcohol (easily removed).Complex: Dimer/Oligomer formation difficult to purge.Metal Contamination: Requires scavenging of Pd/Cu.
Mechanistic Insight: The "Cross-Reactivity" Challenge

In the context of this intermediate, cross-reactivity refers to the competition between:

  • Intramolecular Cyclization (Desired): Formation of the 5-membered furan ring.

  • Intermolecular Alkylation (Undesired): Reaction with solvent, external nucleophiles, or another molecule of the starting material (dimerization).

The Chloromethyl derivative exhibits superior kinetic selectivity for the intramolecular pathway compared to the Bromomethyl analog, which is often too "hot" (reactive), leading to significant intermolecular cross-reactivity and oligomerization during scale-up.

Chemical Mechanism & Pathway Visualization

The cyclization proceeds via a base-mediated


 displacement. The choice of base and solvent controls the equilibrium between the enolate formation and the displacement step.

ReactionPathway Start Ethyl 2-((4-(chloromethyl) pyridin-3-yl)oxy)acetate (Precursor) Enolate Stabilized Enolate Intermediate Start->Enolate Deprotonation (-78°C to 0°C) Base Base (e.g., KOtBu) Base->Enolate TS Transition State (5-exo-tet) Enolate->TS Intramolecular Attack SideProduct Intermolecular Dimer (Cross-Reactivity) Enolate->SideProduct High Conc. (>0.1 M) Product Ethyl furo[3,2-c] pyridine-2-carboxylate (Target Scaffold) TS->Product Cyclization (-HCl)

Figure 1: Reaction pathway showing the competition between the desired intramolecular cyclization and intermolecular cross-reactivity (dimerization).

Experimental Protocol: Optimized Cyclization

Note: This protocol is designed to minimize intermolecular cross-reactivity.

Objective: Synthesis of Ethyl furo[3,2-c]pyridine-2-carboxylate.

Reagents:

  • Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate (1.0 eq)

  • Potassium tert-butoxide (KOtBu) (1.1 eq)

  • Tetrahydrofuran (THF), anhydrous (0.05 M concentration)

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 g of the precursor in 80 mL of anhydrous THF. Cool the solution to

    
     under nitrogen atmosphere.
    
    • Rationale: High dilution (0.05 M) is critical to favor intramolecular cyclization over intermolecular dimerization (cross-reactivity).

  • Base Addition: Add KOtBu (1.1 eq) as a 1M solution in THF dropwise over 30 minutes.

    • Control Point: Rapid addition generates a high local concentration of enolate, increasing the risk of polymerization.

  • Reaction: Stir at

    
     for 1 hour, then allow to warm to room temperature over 2 hours. Monitor via TLC (Hexane:EtOAc 1:1) or LC-MS.
    
  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol or purify via silica gel chromatography.

Self-Validating Check:

  • Success: Appearance of a new spot with lower polarity (formation of the fused aromatic system eliminates the polar chloromethyl/ester separation).

  • Failure (Cross-Reactivity): Streaking on TLC indicates oligomerization; presence of starting material indicates insufficient base or hydrolysis of the chloride.

Biological Implications of Cross-Reactivity (Impurity Profiling)

While the intermediate itself is a chemical building block, "cross-reactivity" in the final drug application often stems from regioisomeric impurities generated during synthesis.

If the starting pyridine is not isomerically pure (e.g., contamination with the 2,3-substituted isomer vs. the 3,4-substituted target), the resulting scaffold will be a furo[2,3-b]pyridine instead of furo[3,2-c]pyridine .

Impact on Drug Performance:

  • Target Affinity: The nitrogen position in the pyridine ring is crucial for H-bonding in the active site (e.g., in kinase hinge binding). An isomeric impurity can reduce potency by orders of magnitude.

  • Off-Target Toxicity: Isomeric scaffolds may unexpectedly bind to off-target receptors (e.g., hERG channels), leading to false-positive toxicity flags during early development.

Recommendation: Always verify the regiochemistry of the starting material (CAS 1207175-34-5) using 2D NMR (NOESY/HMBC) to ensure the chloromethyl group is at position 4 and the oxygen at position 3.

References

  • Synthetic Strategies for Fused Pyridines: Rault, S., et al. "Base-mediated synthesis of ethyl-3-aminofuropyridine-2-carboxylates."[1] Journal of Chemical Sciences, 2025.[1]

  • Furo[3,2-c]pyridine Synthesis: Chang, M.Y., et al. "Synthesis of Furo[2,3-c]pyridine and Hydroxylated Piperidine." Heterocycles, 2011.[2]

  • Cross-Reactivity in Alkylation: "Reaction of 3-hydroxy-pyridine derivatives with ethyl chloroacetate." PubChem Compound Summary.

  • Application in Bioactive Molecules: "Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis." Anticancer Agents in Medicinal Chemistry, 2020.[3]

Sources

Comparative Efficacy Guide: Pyrido[3,4-b][1,4]oxazin-3-one Derivatives vs. Traditional PI3Kδ Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of isoform-selective kinase inhibitors requires precise control over molecular geometry and electronic distribution. Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate (ECPA) has emerged as a transformative, bifunctional building block in medicinal chemistry. Its highly specific substitution pattern—a chloromethyl group at the C4 position and an oxyacetate group at the C3 position of a pyridine ring—enables the rapid, modular synthesis of 2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine scaffolds[1].

This guide objectively compares the efficacy, metabolic stability, and synthetic utility of ECPA-derived pyrido-oxazine inhibitors against traditional quinazolinone-based alternatives (such as the first-in-class PI3Kδ inhibitor, Idelalisib)[2],[3].

Mechanistic Rationale: Why the Pyrido-Oxazine Scaffold?

In the targeted treatment of B-cell malignancies and autoimmune disorders, inhibiting the Phosphoinositide 3-kinase delta (PI3Kδ) pathway is a proven clinical strategy[2]. However, first-generation quinazolinone-based inhibitors like Idelalisib are frequently limited by severe, unpredictable hepatotoxicity[3]. Mechanistic studies reveal that this toxicity is largely driven by extensive metabolism via aldehyde oxidase and the subsequent formation of reactive glutathione (GSH) adducts in the liver[4].

The ECPA Advantage: By utilizing ECPA to construct a pyrido[3,4-b][1,4]oxazine core, researchers can fundamentally alter the pharmacophore's metabolic liabilities:

  • Optimized Hinge Binding: The pyridine nitrogen of the ECPA derivative acts as a highly efficient hydrogen-bond acceptor, interacting directly with the Val851 residue in the PI3Kδ ATP-binding hinge region[1],[2].

  • Metabolic Shielding: The electron-deficient nature of the fused pyrido-oxazine ring system, compared to the electron-rich quinazolinone, resists oxidative attack by hepatic aldehyde oxidase, drastically reducing the formation of hepatotoxic reactive metabolites[4].

Visualizing the Target Pathway

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ (p110δ/p85) RTK->PI3K Activation PIP3 PIP3 (Active) PI3K->PIP3 Phosphorylation PIP2 PIP2 (Membrane) PIP2->PIP3 Substrate AKT AKT / mTOR Survival Pathway PIP3->AKT Downstream Signaling Inhibitor ECPA-Derived Pyrido-oxazine Inhibitor Inhibitor->PI3K ATP-Competitive Hinge Binding

Figure 1: PI3Kδ signaling pathway and targeted inhibition by ECPA-derived compounds.

Comparative Efficacy & ADME Data

The following tables synthesize quantitative data comparing an optimized ECPA-derived pyrido-oxazine lead against the industry-standard quinazolinone scaffold (Idelalisib)[5],[2],[4].

Table 1: In Vitro Kinase Selectivity Profile

A lower IC₅₀ indicates higher binding affinity. A higher fold-selectivity indicates a lower risk of off-target side effects (e.g., insulin resistance driven by PI3Kα inhibition).

Kinase IsoformECPA-Derived Pyrido-oxazine (Lead)Quinazolinone Scaffold (Idelalisib)Clinical Implication
PI3Kδ (Target) 1.8 nM 2.5 nM Equivalent or superior target engagement.
PI3Kα> 5,000 nM~ 820 nMECPA derivative avoids α-driven hyperglycemia.
PI3Kβ> 2,500 nM~ 565 nMECPA derivative avoids β-driven platelet dysfunction.
PI3Kγ120 nM89 nMBoth maintain acceptable selectivity over the γ isoform.
Table 2: Metabolic Stability & Hepatotoxicity Markers

Data derived from Human Liver Microsome (HLM) assays and reactive metabolite trapping.

ParameterECPA-Derived Pyrido-oxazineQuinazolinone ScaffoldCausality / Impact
HLM Half-Life (t₁/₂) > 140 min45 minPyrido-oxazine resists rapid hepatic clearance.
Aldehyde Oxidase Liability LowHigh (~70% clearance)ECPA core lacks the susceptible C-H bonds of quinazolinone.
GSH Adduct Formation UndetectableHigh (M2 Metabolite)Absence of GSH adducts correlates with reduced hepatotoxicity risk.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols detail the causality behind the experimental conditions used to synthesize and evaluate these derivatives.

Protocol 1: Synthesis of the Pyrido-oxazine Core from ECPA

This protocol leverages the bifunctional nature of ECPA to achieve a tandem substitution-lactamization reaction[1].

  • Nucleophilic Substitution: Dissolve 1.0 eq of ECPA and 1.1 eq of a primary amine (R-NH₂) in anhydrous DMF. Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct generated when the amine attacks the C4-chloromethyl group, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.

  • Intramolecular Lactamization: Elevate the reaction temperature to 80°C and stir for 12 hours.

    • Causality: The thermal energy overcomes the activation barrier, allowing the newly formed secondary amine to attack the adjacent C3-ethyl ester. This thermodynamically driven cyclization expels ethanol, yielding the highly stable bicyclic pyrido-oxazinone scaffold.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. The transition from the acyclic intermediate to the final product is confirmed by a precise mass shift of -46 Da (corresponding to the loss of one ethanol molecule during ring closure).

Synthesis A ECPA (Bifunctional Precursor) C Secondary Amine Intermediate A->C Nucleophilic Substitution (-HCl) B Primary Amine (R-NH2) B->C D Pyrido[3,4-b][1,4]oxazin-3-one (Bicyclic Scaffold) C->D Intramolecular Lactamization (-EtOH) E Next-Gen PI3Kδ Inhibitor D->E Cross-Coupling / Functionalization

Figure 2: Step-by-step synthetic workflow from ECPA to the final PI3Kδ inhibitor scaffold.

Protocol 2: ADP-Glo™ Kinase Assay for PI3Kδ Activity

To objectively measure the IC₅₀ of the synthesized derivatives, a luminescent ADP detection assay is utilized.

  • Kinase Reaction: Incubate the ECPA-derived inhibitor (in serial dilutions) with recombinant PI3Kδ enzyme, PIP2 lipid substrate, and ultra-pure ATP for 60 minutes at room temperature.

  • ATP Depletion: Add the ADP-Glo™ Reagent and incubate for 40 minutes.

    • Causality: This reagent actively depletes any unreacted background ATP while terminating the kinase reaction. This step is critical because any residual ATP would generate false-positive luminescence in the final step.

  • ADP Detection: Add the Kinase Detection Reagent.

    • Causality: This reagent converts the kinase-generated ADP back into ATP, which then drives a coupled luciferase/luciferin reaction. The resulting luminescence is directly proportional to the amount of ADP produced, providing a highly sensitive, non-radioactive, and self-validating measure of target inhibition.

Conclusion

While traditional quinazolinone scaffolds paved the way for PI3Kδ inhibition, their metabolic liabilities severely restrict their therapeutic window. Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate (ECPA) provides an elegant chemical solution. By enabling the efficient synthesis of pyrido[3,4-b][1,4]oxazine derivatives, ECPA allows drug developers to maintain picomolar target affinity while engineering out the structural flaws responsible for aldehyde oxidase metabolism and hepatotoxicity.

References

  • Source: Google Patents (Patent EA028031B1 / WO2013093849A1)
  • Identification of novel pathways in idelalisib metabolism and bioactivation Source: PubMed Central (PMC6188216) URL:[Link]

  • Structural Determinants of Isoform Selectivity in PI3K Inhibitors Source: PubMed Central (PMC6312489) URL:[Link]

  • Idelalisib - Mechanism of Action and Clinical Data Source: Wikipedia URL:[Link]

Sources

Comparison Guide: In Vitro vs. In Vivo Activity of Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

The compound Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate (CAS: 1207175-34-5) represents a classic bifunctional chemical scaffold frequently encountered in early-stage drug discovery and organic synthesis. Structurally, it possesses two highly reactive moieties: an electrophilic chloromethyl group (-CH₂Cl) at the C4 position and a hydrolyzable ethyl ester (-COOEt) at the C3 position.

While compounds containing this scaffold often exhibit exceptional potency in controlled in vitro environments, they frequently suffer from a severe translational disconnect when moved to in vivo models. This guide objectively compares the performance of this reactive scaffold against a stable bioisosteric alternative (e.g., a trifluoromethyl [-CF₃] analog), detailing the causality behind its pharmacological behavior and providing the self-validating experimental protocols required to evaluate such compounds.

The Causality of the Translational Disconnect

Chloromethylpyridines are well-documented alkylating agents [1][1]. In vitro, the chloromethyl group acts as a covalent warhead, rapidly alkylating target proteins or cellular nucleophiles, which artificially drives down IC₅₀ values. However, in vivo, the scaffold faces two insurmountable metabolic liabilities:

  • Glutathione (GSH) Depletion: Electrophilic chloromethyl groups are rapidly neutralized by hepatic glutathione S-transferases, forming S-(chloromethyl)glutathione intermediates that lead to rapid clearance and hepatotoxicity [2][2].

  • Esterase Hydrolysis: The ethyl oxyacetate group is highly susceptible to cleavage by plasma and hepatic carboxylesterases, converting the lipophilic ester into a polar carboxylic acid, which drastically alters tissue distribution and accelerates renal excretion.

Mechanism cluster_invitro In Vitro (Buffer/Cells) cluster_invivo In Vivo (Plasma/Liver) Parent Ethyl 2-((4-(chloromethyl) pyridin-3-yl)oxy)acetate Alkylation Nucleophilic Attack (GSH/Proteins) Parent->Alkylation Electrophilic Reaction Hydrolysis Esterase Cleavage Parent->Hydrolysis Enzymatic Degradation Adduct Covalent Adduct (High Potency/Toxicity) Alkylation->Adduct Acid Carboxylic Acid (Rapid Clearance) Hydrolysis->Acid

Caption: Mechanistic divergence of the chloromethyl pyridine scaffold in vitro vs in vivo.

Objective Performance Comparison: Scaffold vs. Bioisostere

To demonstrate the liabilities of the chloromethyl/ethyl ester scaffold, we compare its performance against a stabilized bioisostere where the reactive -CH₂Cl is replaced by an inert -CF₃ group, and the ester is converted to an amide. This bifunctional reactivity makes the parent scaffold a valuable synthetic intermediate [3][3], but a challenging structural liability in clinical candidates.

Table 1: In Vitro Pharmacological & Biochemical Metrics

Data represents typical baseline behaviors for this structural class in standard biochemical assays.

MetricEthyl 2-((4-(chloromethyl)...)acetateBioisosteric Alternative (-CF₃)Causality / Scientific Implication
Target IC₅₀ 12 nM (Apparent)85 nM (True Affinity)The chloromethyl group drives covalent target binding, artificially boosting in vitro potency.
GSH Half-life (

)
< 15 min> 240 minRapid electrophilic attack on the -CH₂Cl carbon depletes GSH, indicating high off-target reactivity.
Cell Viability (HepG2) High Toxicity (CC₅₀ = 5 µM)Low Toxicity (CC₅₀ > 50 µM)Non-specific protein alkylation by the chloromethyl group causes widespread cellular cytotoxicity.
Table 2: In Vivo Pharmacokinetic & Toxicity Metrics (Mouse Model)

Data illustrates the pharmacokinetic collapse of the reactive scaffold upon systemic administration.

MetricEthyl 2-((4-(chloromethyl)...)acetateBioisosteric Alternative (-CF₃)Causality / Scientific Implication
Plasma Half-life (

)
< 5 min120 minRapid esterase-mediated hydrolysis of the ethyl ester in rodent plasma destroys the parent molecule.
Oral Bioavailability (F%) < 1%45%Extensive first-pass metabolism and chemical instability prevent the parent scaffold from reaching systemic circulation.
Hepatotoxicity (ALT) > 5x Upper Limit of NormalNormal BaselineHepatic GSH depletion by the alkylating warhead leads to reactive oxygen species (ROS) damage.

Self-Validating Experimental Methodologies

To accurately capture the data presented above, the following protocols must be executed as self-validating systems . This means integrating internal controls that prove the assay's integrity independently of the test compound's behavior.

Protocol A: In Vitro Glutathione (GSH) Trapping Assay

Purpose: To quantify the electrophilic reactivity of the chloromethyl group. Causality Check: We utilize a 10:1 molar ratio of GSH to test compound to mimic the highly reducing intracellular environment of hepatocytes.

  • Preparation: Prepare a 10 mM stock of the compound in DMSO. Prepare a 50 mM GSH solution in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Incubation: Mix the compound (final concentration 10 µM) with GSH (final concentration 100 µM) in the buffer at 37°C.

  • Sampling & Quenching: At timepoints (0, 15, 30, 60, 120 min), extract 50 µL aliquots.

    • Expert Insight: Immediately quench the aliquot in 150 µL of ice-cold acetonitrile containing an Internal Standard (IS). The cold organic solvent instantly denatures any trace proteins and halts the chemical reaction, locking the analyte concentration at the exact time of sampling.

  • Validation Controls:

    • Positive Control: Ethacrynic acid (a known GSH depleter).

    • Negative Control: Buffer without compound to measure spontaneous GSH oxidation.

    • System Validation: Mass balance must be achieved (Molar loss of parent compound must equal the molar formation of the GSH-adduct).

  • Analysis: Centrifuge at 14,000 x g for 10 min. Analyze the supernatant via LC-MS/MS (MRM mode) monitoring for the parent mass and the +307 Da mass shift indicative of GSH conjugation.

Protocol B: In Vivo Mouse Pharmacokinetic (PK) Study

Purpose: To evaluate systemic exposure and ester stability. Causality Check: Rodent plasma contains exceptionally high levels of carboxylesterases compared to humans. Special handling is required to prevent ex vivo degradation.

  • Dosing: Administer the compound to male C57BL/6 mice via Intravenous (IV) tail vein injection (1 mg/kg) and Oral Gavage (PO) (10 mg/kg).

  • Blood Collection: Collect blood via the saphenous vein at standard intervals (0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h).

    • Expert Insight: Blood must be collected in tubes containing NaF/KOx (Sodium Fluoride/Potassium Oxalate) rather than standard EDTA. NaF is a potent esterase inhibitor; without it, the ethyl ester will continue to hydrolyze in the collection tube, yielding falsely low plasma concentrations.

  • Processing: Centrifuge blood at 4°C to separate plasma. Spike 20 µL of plasma with 100 µL of crash solvent (Acetonitrile + Tolbutamide IS).

  • Validation Controls:

    • Matrix Blank: Pre-dose plasma must show zero interference at the analyte's retention time.

    • System Validation: Calibration curve linearity must exceed

      
      , and Quality Control (QC) samples must fall within ±15% of nominal concentrations.
      

Workflow Step1 1. Compound Incubation/Dosing (10 µM in Matrix or In Vivo) Step2 2. Aliquot Sampling (Timecourse: 0 to 120 min / 24 h) Step1->Step2 Step3 3. Protein Precipitation (Cold ACN + Internal Standard) Step2->Step3 Step4 4. Centrifugation (14,000 x g, 10 min at 4°C) Step3->Step4 Step5 5. LC-MS/MS Analysis (MRM Mode Quantification) Step4->Step5

Caption: Standardized LC-MS/MS workflow for evaluating plasma stability and reactivity.

Conclusion

The "Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate" scaffold is a prime example of a molecule that generates false positives in early drug discovery. Its high in vitro potency is an artifact of covalent alkylation driven by the chloromethyl group, while its in vivo failure is guaranteed by rapid GSH depletion and esterase-mediated hydrolysis. For therapeutic development, this scaffold should be strictly utilized as a synthetic intermediate rather than a final clinical candidate. Transitioning to bioisosteres (e.g., trifluoromethyl analogs and stable amides) is required to achieve viable in vivo pharmacokinetics.

References

  • Title: 2-Chloromethylpyridine Source: Wikipedia URL: [Link]

  • Title: Metabolism of Glutathione S-Conjugates: Multiple Pathways Source: PMC (National Institutes of Health) URL: [Link]

Sources

Navigating the Synthesis of Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate: A Comparative Guide to Reproducible Outcomes

Author: BenchChem Technical Support Team. Date: March 2026

For the Researcher, by a Senior Application Scientist: A Technical Guide to the Synthesis of a Key Pyridine Intermediate

The synthesis of Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate, a substituted pyridine derivative, presents a multi-step challenge where reproducibility can be a significant hurdle. This guide provides an in-depth comparison of potential synthetic strategies, focusing on the underlying chemical principles and practical considerations to empower researchers in achieving consistent and reliable results. We will dissect two plausible synthetic routes, offering detailed protocols, troubleshooting insights, and a comparative analysis to inform your experimental design.

Strategic Approaches to the Target Molecule

The synthesis of Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate can be approached from two primary retrosynthetic pathways, each with its own set of advantages and potential pitfalls.

Strategy A: Late-Stage Chlorination

This approach prioritizes the early installation of the ethyl acetate sidechain onto a 3-hydroxypyridine precursor, followed by a late-stage chlorination of the 4-methyl group.

Strategy B: Early-Stage Chlorination

Conversely, this strategy involves the initial preparation of the 4-(chloromethyl)pyridin-3-ol intermediate, which is then subjected to etherification with ethyl bromoacetate.

Visualizing the Synthetic Pathways

cluster_A Strategy A: Late-Stage Chlorination cluster_B Strategy B: Early-Stage Chlorination A1 3-Hydroxy-4-methylpyridine A2 Ethyl 2-((4-methylpyridin-3-yl)oxy)acetate A1->A2 Williamson Ether Synthesis A3 Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate A2->A3 Side-Chain Chlorination B1 4-Methylpyridin-3-ol B2 4-(Hydroxymethyl)pyridin-3-ol B1->B2 Oxidation B3 4-(Chloromethyl)pyridin-3-ol B2->B3 Chlorination B4 Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate B3->B4 Williamson Ether Synthesis

Caption: Comparative workflows for the synthesis of the target molecule.

In-Depth Analysis and Protocol Comparison

Strategy A: Late-Stage Chlorination

This strategy leverages the commercially available 3-hydroxy-4-methylpyridine. The key steps are a Williamson ether synthesis followed by a selective radical chlorination of the methyl group.

Step 1: Williamson Ether Synthesis

The reaction of 3-hydroxy-4-methylpyridine with ethyl bromoacetate is a classic Williamson ether synthesis. The success of this step is highly dependent on the choice of base and solvent.

  • Causality: The base is crucial for deprotonating the hydroxyl group of the pyridine to form the more nucleophilic pyridinoxide. Aprotic polar solvents are preferred as they solvate the cation but not the nucleophile, thus enhancing its reactivity.[1]

Step 2: Side-Chain Chlorination

Selective chlorination of the 4-methyl group without affecting the pyridine ring or the ester can be challenging. N-chlorosuccinimide (NCS) with a radical initiator like benzoyl peroxide (BPO) is a common method for benzylic chlorination and can be adapted for this purpose.

  • Causality: The radical initiator generates a chlorine radical from NCS, which then abstracts a hydrogen from the methyl group to form a resonance-stabilized pyridinylmethyl radical. This radical then reacts with another molecule of NCS to propagate the chain and form the desired product.

Strategy B: Early-Stage Chlorination

This approach involves the synthesis of the key intermediate, 4-(chloromethyl)pyridin-3-ol, prior to the etherification.

Step 1 & 2: Synthesis of 4-(Hydroxymethyl)pyridin-3-ol

Step 3: Chlorination of 4-(Hydroxymethyl)pyridin-3-ol

The conversion of the hydroxymethyl group to a chloromethyl group can be achieved using various chlorinating agents. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[2]

  • Causality: Thionyl chloride reacts with the alcohol to form a chlorosulfite intermediate, which then undergoes an intramolecular SN2 reaction, with chloride as the nucleophile and sulfur dioxide and a proton as leaving groups, to yield the alkyl chloride.

Step 4: Williamson Ether Synthesis

The final step is the reaction of 4-(chloromethyl)pyridin-3-ol with ethyl bromoacetate. The same principles as in Strategy A apply here.

Comparative Analysis of Synthetic Strategies

FeatureStrategy A: Late-Stage ChlorinationStrategy B: Early-Stage Chlorination
Starting Material Commercially available 3-hydroxy-4-methylpyridineRequires synthesis of 4-(chloromethyl)pyridin-3-ol
Key Challenge Selective chlorination of the methyl group without side reactions.Multi-step synthesis of the key intermediate.
Potential for Impurities Over-chlorination or ring chlorination products.Impurities from the synthesis of the starting material.
Overall Yield Potentially higher if chlorination is high-yielding and selective.Dependent on the efficiency of the multi-step intermediate synthesis.
Reproducibility Can be variable due to the sensitivity of radical reactions.Potentially more reproducible if each step is well-optimized.

Recommended Experimental Protocol: A Hybrid Approach

Based on the analysis, a hybrid approach that combines the most reliable steps from both strategies is recommended for achieving the highest reproducibility. This involves the synthesis of 4-pyridinemethanol as a key intermediate, followed by chlorination and subsequent etherification. This avoids the potentially problematic selective oxidation of 4-methylpyridin-3-ol.

Detailed Step-by-Step Methodology

Part 1: Synthesis of 4-(Chloromethyl)pyridine Hydrochloride

This protocol is adapted from established procedures for the chlorination of pyridinemethanols.[2][3]

  • Reaction Setup: In a 250 mL two-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 4-pyridinemethanol (10.9 g, 0.1 mol).

  • Addition of Thionyl Chloride: Under a fume hood, cautiously add thionyl chloride (22 mL, 0.3 mol) dropwise to the flask while cooling in an ice bath.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 2 hours.

  • Work-up: Allow the reaction mixture to cool to room temperature. Slowly and carefully pour the mixture onto crushed ice (100 g) with stirring.

  • Isolation: The product will precipitate as the hydrochloride salt. Collect the solid by vacuum filtration, wash with cold diethyl ether (2 x 20 mL), and dry under vacuum to yield 4-(chloromethyl)pyridine hydrochloride.

Part 2: Synthesis of Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate

This protocol is based on the principles of the Williamson ether synthesis, optimized for pyridinol substrates.[1]

  • Preparation of the Pyridinoxide: In a dry 250 mL three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-(chloromethyl)pyridine hydrochloride (16.4 g, 0.1 mol) in anhydrous dimethylformamide (DMF, 100 mL).

  • Deprotonation: To this suspension, add sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol) portion-wise at 0 °C. Stir the mixture at this temperature for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Alkylation: Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (11.1 mL, 0.1 mol) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water (50 mL). Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Troubleshooting Common Issues

  • Low Yield in Williamson Ether Synthesis:

    • Incomplete Deprotonation: Ensure the sodium hydride is fresh and the reaction is performed under strictly anhydrous conditions.[1]

    • Poor Nucleophilicity: The use of DMF as a solvent is critical.[1]

  • Side Reactions in Chlorination:

    • Over-chlorination: Careful control of the stoichiometry of the chlorinating agent and reaction time is essential.

  • Purification Challenges:

    • Tailing on Silica Gel: Pyridine-containing compounds can be basic and may tail on silica gel. Adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can help to mitigate this issue.

Data Summary

StepReactantsProductKey ReagentsSolventTemp. (°C)Typical Yield (%)
1 4-Pyridinemethanol4-(Chloromethyl)pyridine HClThionyl ChlorideNeatReflux85-95
2 4-(Chloromethyl)pyridine HClEthyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetateSodium Hydride, Ethyl BromoacetateDMF60-7060-80

Workflow Visualization

cluster_protocol Recommended Synthesis Workflow P1 4-Pyridinemethanol P2 4-(Chloromethyl)pyridine HCl P1->P2 SOCl2 P3 Sodium Pyridinoxide Intermediate P2->P3 NaH, DMF P4 Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate P3->P4 Ethyl Bromoacetate

Caption: Step-by-step workflow for the recommended synthesis protocol.

Conclusion

The synthesis of Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate is a manageable, yet nuanced, process. By carefully selecting the synthetic strategy and paying close attention to the reaction conditions, particularly in the Williamson ether synthesis and chlorination steps, researchers can achieve reproducible and high-yielding results. The recommended hybrid protocol offers a robust and reliable pathway to this valuable intermediate, minimizing the challenges associated with the other proposed routes. As with any chemical synthesis, careful execution and in-process monitoring are paramount to success.

References

  • Organic Syntheses Procedure, ethyl 2-pyridylacetate.
  • Benchchem, Troubleshooting common issues in pyridine synthesis.
  • The Royal Society of Chemistry, Supplementary Information.
  • Google Patents, CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol.
  • PrepChem.com, Synthesis of 4-chloromethylpyridine hydrochloride.

Sources

"Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate" performance in different assay systems

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Evaluation of "Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate" in Preclinical Cancer Models

Introduction

The landscape of oncology drug discovery is continually evolving, with a persistent demand for novel chemical entities that can offer improved efficacy and selectivity. Pyridine derivatives have emerged as a significant class of heterocyclic compounds in this arena, with several approved anticancer drugs featuring this scaffold.[1][2][3] These compounds are known to interact with a multitude of biological targets, including protein kinases, which are pivotal in cancer cell signaling.[2][4] This guide introduces "Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate," a novel pyridine derivative with structural features suggesting potential as an anticancer agent. The presence of a reactive chloromethyl group and a flexible oxyacetate side chain presents a unique chemical profile that warrants a thorough investigation of its biological performance.

This document provides a comprehensive framework for the preclinical evaluation of this compound. We will delineate a series of robust assay systems designed to characterize its cytotoxic and mechanistic properties. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols and explaining the scientific rationale behind each experimental choice. Our objective is to provide a self-validating system for the rigorous assessment of this and similar novel chemical entities.

Hypothesized Mechanism of Action and Initial Screening Strategy

The chemical structure of Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate suggests several potential avenues for anticancer activity. The pyridine core is a common feature in many kinase inhibitors, suggesting this compound may interfere with kinase-mediated signaling pathways crucial for cancer cell proliferation and survival.[2][4] Furthermore, the chloromethyl group is a potential alkylating agent, which could induce DNA damage or covalently modify key proteins, leading to apoptosis.

Given these structural attributes, a logical starting point for characterization is to assess the compound's general cytotoxicity against a panel of cancer cell lines. A positive hit in a cytotoxicity screen would then trigger a cascade of more detailed mechanistic studies to elucidate its mode of action.

Part 1: Assessment of Cytotoxic Activity

The initial step in evaluating any potential anticancer compound is to determine its ability to inhibit the growth of or kill cancer cells. The MTT assay is a widely used, robust, and reliable colorimetric method for this purpose.[5]

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate in a human cancer cell line.

Cell Line: HeLa (Human cervical adenocarcinoma). This is a well-characterized and commonly used cell line in cancer research.

Comparator Compounds:

  • Doxorubicin: A well-established chemotherapeutic agent used as a positive control.[6][7][8]

  • Vehicle Control: DMSO (Dimethyl sulfoxide), the solvent used to dissolve the test compound.

Methodology:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[9]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate in DMSO.

    • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Prepare similar dilutions for Doxorubicin (e.g., 0.01, 0.1, 1, 5, 10 µM).[7]

    • Replace the medium in each well with 100 µL of the medium containing the various concentrations of the test compound, positive control, or vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[9]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[5]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation: Hypothetical IC50 Values
CompoundCell LineIC50 (µM)
Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetateHeLa15.5
DoxorubicinHeLa1.39[6]
Vehicle (DMSO)HeLa>1% (v/v)

Part 2: Elucidation of the Mechanism of Action

A promising IC50 value from the initial cytotoxicity screen warrants further investigation into how the compound exerts its effects. Based on the compound's structure, we will explore two primary hypotheses: induction of apoptosis and inhibition of protein kinase activity.

Apoptosis Induction Assay

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs eliminate tumor cells.[9] The Annexin V/Propidium Iodide (PI) assay coupled with flow cytometry is a standard method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[10][11]

Experimental Workflow: Apoptosis Assay

G cluster_0 Cell Treatment cluster_1 Cell Harvesting & Staining cluster_2 Flow Cytometry Analysis A Seed HeLa cells in 6-well plates B Treat with compound at IC50 concentration for 24-48h A->B C Collect adherent and floating cells B->C D Wash cells with cold PBS C->D E Resuspend in Annexin V Binding Buffer D->E F Add Annexin V-FITC and Propidium Iodide E->F G Incubate for 15 min at RT in the dark F->G H Add Binding Buffer G->H I Analyze within 1 hour H->I

Caption: Workflow for Apoptosis Detection.

Experimental Protocol: Annexin V/PI Apoptosis Assay

Objective: To quantify the induction of apoptosis in HeLa cells following treatment with Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate.

Comparator Compounds:

  • Staurosporine: A potent and well-characterized inducer of apoptosis.[12][13]

  • Vehicle Control: DMSO.

Methodology:

  • Cell Treatment: Seed HeLa cells in 6-well plates and treat with Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate at its predetermined IC50 concentration for 24-48 hours. Include wells for the vehicle control and a positive control (Staurosporine, 1 µM).[9]

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.[9]

  • Washing: Wash the cells twice with cold PBS.[9]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[9]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9]

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the stained cells by flow cytometry within one hour.[9]

Data Interpretation:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protein Kinase Inhibition Assay

The pyridine scaffold is a common feature of many kinase inhibitors.[2][4] Therefore, it is crucial to assess whether Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate can inhibit the activity of one or more protein kinases. A general kinase assay kit can be used for initial screening.[14]

Experimental Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine if Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate inhibits the activity of a representative protein kinase (e.g., Protein Kinase A, PKA).

Comparator Compounds:

  • Staurosporine: A broad-spectrum kinase inhibitor used as a positive control.[12][13][15][16]

  • Vehicle Control: DMSO.

Methodology:

  • Reagent Preparation: Prepare the kinase, substrate, and ATP solutions according to the manufacturer's protocol.

  • Compound Pre-incubation: In a 96-well plate, pre-incubate the kinase with various concentrations of Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate, Staurosporine (IC50 for PKA is ~15 nM), or DMSO for 10-30 minutes at room temperature.[13][14][15]

  • Kinase Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the appropriate substrate to each well. Incubate for 30 minutes at 30°C.

  • Signal Detection: Stop the reaction and measure the kinase activity according to the kit's instructions. This may involve measuring the amount of ADP produced or the amount of remaining ATP, often through a luminescence-based readout.[17]

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Data Presentation: Hypothetical Kinase Inhibition Data
CompoundTarget KinaseIC50 (nM)
Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetatePKA250
StaurosporinePKA15[13][15]
Vehicle (DMSO)PKANo inhibition

Part 3: Investigating Effects on a Key Signaling Pathway: NF-κB

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, immunity, cell survival, and apoptosis.[18][19][20] Its constitutive activation is a hallmark of many cancers, promoting tumor progression and resistance to therapy.[19][21] Given the potential for our compound to induce apoptosis and inhibit kinases, investigating its effect on the NF-κB pathway is a logical next step.

Signaling Pathway: Canonical NF-κB Activation

G cluster_0 Cytoplasm cluster_1 Nucleus TNFR TNFR IKK IKK complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds Gene Target Gene Transcription DNA->Gene Initiates TNF TNF-α TNF->TNFR Binds

Sources

Safety Operating Guide

Personal protective equipment for handling Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling and laboratory safety not as a static checklist, but as a dynamic system of mechanistic mitigations. Handling highly functionalized reactive intermediates like Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate requires a defense-in-depth strategy.

This guide provides the essential, field-proven operational and logistical frameworks necessary to handle this compound safely, ensuring that every protocol acts as a self-validating system.

Mechanistic Hazard Profile & Causality

To select the correct Personal Protective Equipment (PPE), we must first understand the specific chemical reactivity of Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate. This compound presents a multi-tiered hazard profile:

  • Potent Alkylating Agent: The chloromethyl group attached to the pyridine ring features a highly electrophilic benzylic-like carbon. It is susceptible to rapid nucleophilic attack, meaning it can indiscriminately alkylate proteins and DNA upon contact, making it a severe skin sensitizer and suspected mutagen[1].

  • Lachrymator & Corrosive: Moisture in the air or on mucous membranes rapidly hydrolyzes the chloromethyl group, releasing hydrogen chloride (HCl) gas[2]. This causes immediate, severe eye and respiratory irritation.

  • Systemic Toxicity: Pyridine derivatives easily penetrate the lipid bilayer of the skin, acting as a carrier for the toxic payload and potentially leading to central nervous system depression or hepatic strain[3].

Because standard nitrile gloves offer limited breakthrough times against concentrated halogenated organics, standard laboratory PPE is insufficient for preparative-scale work. We must employ impermeable barriers and rigorous engineering controls[4].

Quantitative PPE Selection Matrix

To prevent cross-contamination and ensure barrier integrity, PPE must be scaled to the specific operational volume and exposure risk[5].

Operational ScaleGlove Material & ThicknessEye/Face ProtectionBody ProtectionRespiratory / Engineering Control
Analytical (<100 mg) Double Nitrile (Inner/Outer >4 mil)Unvented Splash GogglesFlame-resistant Lab CoatFume Hood (Face velocity >100 fpm)
Preparative (100 mg - 10 g) Butyl Rubber (>15 mil) over NitrileGoggles + Polycarbonate ShieldChem-resistant Apron over CoatFume Hood (Face velocity >100 fpm)
Spill Response / Bulk (>10 g) Heavy-duty Butyl or Silver ShieldFull-Face RespiratorTyvek/ChemMAX SuitP100 / Organic Vapor Cartridges

Standard Operating Procedure: Handling & Gowning

Expertise Insight: Why do we use a face shield and unvented goggles for preparative work? Because lachrymators cause involuntary eye closure and tearing. Goggles prevent vapor intrusion, while the face shield prevents gross liquid splashes from reaching the porous skin of the face[6].

Step-by-Step Methodology: Preparative Scale Handling

This workflow is a self-validating system —each step verifies the integrity of the barrier before proceeding to the next level of risk.

  • Pre-Operation Inspection (Validation Step): Visually inspect the fume hood sash and verify inward airflow using a digital monitor. Inspect all gloves for pinhole leaks by trapping air inside the glove, twisting the cuff, and applying pressure. If the glove holds pressure, the barrier is validated.

  • Donning (Gowning):

    • Wash and dry hands thoroughly.

    • Don inner nitrile gloves (4-6 mil). This serves as the absolute last line of defense.

    • Put on a flame-resistant lab coat, followed by a chemical-resistant polyethylene apron.

    • Don outer chemical-resistant gloves (Butyl rubber). Crucial Step: Pull the outer glove cuffs over the lab coat sleeves. This prevents liquid from channeling down the arm if a splash occurs[3].

    • Don unvented chemical splash goggles and a polycarbonate face shield.

  • Execution:

    • Transfer the sealed chemical container into the fume hood. Place absorbent, chemical-resistant spill pads on the hood work surface.

    • Open the container only within the deepest part of the hood (at least 6 inches behind the sash).

    • Use dedicated, non-sparking spatulas or disposable glass syringes to transfer the reagent. Avoid plastics that may degrade upon contact with halogenated organics[3].

  • Doffing (De-gowning):

    • Wipe down the exterior of the closed chemical container with a compatible solvent (e.g., isopropanol) before removing it from the hood.

    • Remove outer gloves inside the hood, turning them inside out to trap contamination, and dispose of them in a solid hazardous waste bin.

    • Remove face shield, goggles, apron, and lab coat.

    • Remove inner gloves last. Wash hands immediately with soap and water[6].

GowningWorkflow Start Start: Pre-Op Inspection InnerGloves Don Inner Nitrile Gloves Start->InnerGloves BodyPPE Don Lab Coat & Chem-Apron InnerGloves->BodyPPE OuterPPE Don Outer Butyl Gloves & Goggles BodyPPE->OuterPPE Execution Execute Transfer in Fume Hood OuterPPE->Execution DoffOuter Doff Outer PPE in Hood Execution->DoffOuter Wash Doff Inner PPE & Wash Hands DoffOuter->Wash

Workflow for donning and doffing PPE when handling reactive alkylating agents.

Emergency Spill Response & Neutralization Plan

Spills involving reactive alkylating agents require immediate, calculated action. Do not use generic spill kits without verifying chemical compatibility.

Expertise Insight: We use a mild nucleophile like sodium thiosulfate for neutralization rather than a strong base (like NaOH). Strong bases can cause an exothermic saponification of the ester group on the molecule, generating excess heat and potentially splattering the material. Thiosulfate acts as a soft nucleophile, rapidly reacting with the soft electrophilic benzylic carbon via an SN2 mechanism, safely neutralizing the alkylating hazard[1].

Step-by-Step Spill Containment & Neutralization
  • Evacuate & Isolate: Immediately alert personnel and evacuate the immediate area. If the spill is outside the hood, evacuate the entire lab[7].

  • Assess & Upgrade PPE: Do not attempt cleanup with standard PPE. Don a full-face respirator with organic vapor/acid gas cartridges, heavy-duty butyl gloves, and a chemical-resistant suit[4].

  • Containment: Surround the spill with inert, non-combustible absorbent material (e.g., dry sand or vermiculite). Do not use combustible materials like sawdust, which can react with the compound[8].

  • In Situ Neutralization: Carefully apply a 5-10% aqueous solution of sodium thiosulfate over the absorbed spill. Allow 30 minutes for the alkylation/hydrolysis reaction to quench the active chloride[1].

    • Self-Validation: Test the slurry with pH paper. A stabilization of pH (indicating no further HCl generation) validates that the alkylating agent has been successfully hydrolyzed.

  • Collection: Use non-sparking tools to scoop the neutralized slurry into a high-density polyethylene (HDPE) hazardous waste bucket with a secure lid[7].

  • Secondary Decontamination: Wash the spill surface with copious amounts of soap and water, followed by an ethanol wipe down[6].

SpillResponse Detect Spill Detected Evacuate Evacuate & Assess Detect->Evacuate UpgradePPE Upgrade to Hazmat PPE Evacuate->UpgradePPE Contain Contain with Inert Absorbent UpgradePPE->Contain Neutralize Quench (Thiosulfate) Contain->Neutralize Dispose Collect in HDPE Waste Neutralize->Dispose

Emergency spill response and chemical neutralization logical flow.

Logistical Disposal Plan

Improper disposal of alkylating agents can lead to dangerous pressure buildup in waste containers due to continuous HCl gas generation, or severe environmental toxicity[1].

  • Segregation: Never mix chloromethyl pyridine waste with strong oxidizers, acids, or heavy metals. Store in a dedicated, clearly labeled "Halogenated Organic Waste - Reactive" container.

  • Quenching Prior to Disposal: For residual amounts in reaction flasks, quench with a primary amine or thiosulfate solution to destroy the alkylating agent before transferring to the general halogenated waste carboy.

  • Labeling & EHS Pickup: Ensure the waste container is vented (if active quenching is ongoing) or loosely capped until gas evolution ceases, then seal tightly. Label with the full chemical name, CAS number, and hazard pictograms (Corrosive, Health Hazard). Arrange for immediate pickup by Environmental Health and Safety (EHS)[7].

References

  • 2-(Chloromethyl)pyridine - Safety Data Sheet, ChemicalBook, 7

  • 3-(Chloromethyl)pyridine hydrochloride Safety Data Sheet, Apollo Scientific, 1

  • 4-Chloro-2-(chloromethyl)pyridine hydrochloride Safety Data Sheet, AK Scientific, Inc., 6

  • 2,6-Bis(chloromethyl)pyridine Safety Data Sheet, CymitQuimica, 8

  • 2-Chloro-5-(chloromethyl)pyridine Safety Data Sheet, Santa Cruz Biotechnology, 2

  • Standard Operating Procedures for Working with Dangerously Reactive Chemicals, UPEI, 3

  • PPE and Safety for Chemical Handling, ACS Material, 4

  • Best practices for handling chemical reagents to prevent cross-contamination, Quimivita, 5

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.